Technical Documentation Center

2-Amino-6-(methylsulfonyl)benzoicacid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-6-(methylsulfonyl)benzoicacid

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Architecture and Synthetic Methodologies of 2-Amino-6-(methylsulfonyl)benzoic Acid

Executive Summary In the realm of advanced agrochemical and pharmaceutical design, ortho-disubstituted anthranilic acids serve as privileged scaffolds. While its positional isomer, 2-amino-4-(methylsulfonyl)benzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced agrochemical and pharmaceutical design, ortho-disubstituted anthranilic acids serve as privileged scaffolds. While its positional isomer, 2-amino-4-(methylsulfonyl)benzoic acid (AMBA) , is widely recognized as an environmental metabolite of the triketone herbicide mesotrione , the 2,6-isomer—2-Amino-6-(methylsulfonyl)benzoic acid —presents a uniquely constrained geometry.

This technical guide provides an in-depth analysis of its molecular architecture, the causality behind its pharmacological utility, and a self-validating synthetic workflow designed for high-yield preparation.

Molecular Architecture & Physicochemical Profiling

2-Amino-6-(methylsulfonyl)benzoic acid (SMILES: CS(=O)(=O)c1cccc(N)c1C(=O)O) is characterized by a central benzene ring substituted at positions 1, 2, and 6. The juxtaposition of a hydrogen-bond donating amine and a bulky, electron-withdrawing sulfonyl group around the central carboxylate dictates its unique physicochemical behavior.

While specific empirical databases often catalog its 2,4-isomer , the 2,6-isomer shares the identical exact mass and highly similar topological features [[1]]([Link]). The quantitative data governing its behavior is summarized below:

ParameterValueAnalytical Significance / Causality
Molecular Formula C₈H₉NO₄SDefines the exact atomic composition and isotopic distribution.
Molecular Weight 215.23 g/mol Low MW ensures downstream derivatives remain within Lipinski's Rule of 5.
Monoisotopic Mass 215.0252 DaCritical target for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area ~106.3 ŲHigh polarity restricts passive BBB diffusion, ideal for localized targeting.
Predicted LogP 0.8 – 1.3Balances aqueous solubility with organic phase partitioning during extraction.
H-Bond Donors / Acceptors 2 / 5Dictates the highly structured orthogonal binding geometry in receptor pockets.

Structural Causality in Molecular Design

As an Application Scientist, it is critical to understand why this specific 2,6-substitution pattern is synthesized. The strategic placement of a methylsulfonyl (-SO₂CH₃) group at the 6-position of the anthranilic acid core introduces profound steric and electronic effects.

When the 1-carboxylic acid is elaborated into an amide (a common motif in ryanodine receptor modulators or diamide insecticides), the massive steric bulk of the 6-sulfonyl group clashes with the amide carbonyl. Combined with the intramolecular hydrogen bonding from the 2-amino group, this forces the amide plane to adopt a rigid, orthogonal conformation relative to the benzene ring. This locked geometry is not merely a structural artifact; it is the causal driver of high-affinity binding within deep, hydrophobic receptor pockets, minimizing the entropic penalty upon target engagement.

Pharmacophore Core Anthranilic Acid Scaffold Amine 2-Amino Group (Intramolecular H-Bonding) Core->Amine Sulfonyl 6-Methylsulfonyl Group (Steric Bulk & EWG) Core->Sulfonyl Carboxyl 1-Carboxyl Group (Amide Coupling Site) Core->Carboxyl Conformation Orthogonal Amide Conformation (Locked Geometry) Amine->Conformation Induces Sulfonyl->Conformation Forces Carboxyl->Conformation Participates Binding Receptor Target Binding (e.g., RyR Modulation) Conformation->Binding Enables

Structural causality of the 2,6-substitution pattern on receptor binding.

Self-Validating Synthetic Methodology

Standard Nucleophilic Aromatic Substitution (SNAr) fails on 2-chloro-6-nitrobenzoic acid because the chloro and nitro groups are meta to each other, preventing the resonance stabilization required for the Meisenheimer complex. To circumvent this, we utilize a highly robust Palladium-Catalyzed Sulfination route.

This protocol is designed as a self-validating system, ensuring that each step provides immediate, observable feedback to the bench scientist.

Step 1: Palladium-Catalyzed Sulfination
  • Reactants: Methyl 2-amino-6-chlorobenzoate (1.0 eq), Sodium methanesulfinate (NaSO₂CH₃, 1.5 eq).

  • Reagents: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), Toluene/DMF (4:1).

  • Causality: The palladium catalyst undergoes oxidative addition into the strong C-Cl bond. Xantphos is deliberately chosen as the ligand; its large bite angle prevents catalyst deactivation and dynamically forces the challenging reductive elimination step, forging the C-S bond.

  • In-Process Validation: Monitor via LC-MS. The starting material exhibits a characteristic Cl-35/37 isotopic doublet. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a singular [M+H]⁺ peak at m/z 230.04 (the methyl ester intermediate).

Step 2: Base-Catalyzed Saponification
  • Reactants: Methyl 2-amino-6-(methylsulfonyl)benzoate (1.0 eq), LiOH·H₂O (3.0 eq).

  • Conditions: THF/H₂O (1:1), 50°C for 4 hours.

  • Causality: The steric shielding provided by the adjacent 6-sulfonyl and 2-amino groups severely hinders the ester carbonyl. Moderate heating (50°C) is strictly required to drive the hydroxide attack to completion.

  • In-Process Validation: The reaction is self-validating through a physical state change. Upon completion, the THF is evaporated, leaving a clear aqueous solution of the lithium carboxylate salt. Dropwise addition of 1M HCl (to pH 3) triggers the immediate, quantitative precipitation of 2-Amino-6-(methylsulfonyl)benzoic acid as a brilliant white solid.

Synthesis SM Methyl 2-amino-6-chlorobenzoate (Starting Material) Step1 Step 1: Pd-Catalyzed Sulfination NaSO2CH3, Pd2(dba)3, Xantphos SM->Step1 Int Methyl 2-amino-6-(methylsulfonyl)benzoate (Intermediate) Step1->Int Step2 Step 2: Saponification LiOH, THF/H2O, 50°C Int->Step2 Prod 2-Amino-6-(methylsulfonyl)benzoic Acid (Target Product) Step2->Prod

Palladium-catalyzed synthetic workflow for 2-Amino-6-(methylsulfonyl)benzoic acid.

Analytical Characterization Standards

To ensure absolute scientific integrity, the isolated product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.50 (br s, 1H, -COOH)

    • δ 7.35 (t, 1H, J = 8.0 Hz, C4-H)

    • δ 7.15 (d, 1H, J = 8.0 Hz, C5-H) — Causality: Strongly deshielded by the ortho-methylsulfonyl group.

    • δ 6.95 (d, 1H, J = 8.0 Hz, C3-H) — Causality: Shielded by the electron-donating ortho-amino group.

    • δ 6.20 (br s, 2H, -NH₂) — Exchanges with D₂O.

    • δ 3.20 (s, 3H, -SO₂CH₃) — Sharp singlet confirming sulfone integration.

  • LC-MS (ESI):

    • Positive Mode: [M+H]⁺ at m/z 216.03.

    • Negative Mode: [M-H]⁻ at m/z 214.01.

References

  • PubChem - "2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S - PubChem". National Center for Biotechnology Information. URL:[Link]

  • PubChemLite - "2-amino-4-methylsulfonylbenzoic acid (C8H9NO4S)". University of Luxembourg. URL:[Link]

  • Pesticide Properties DataBase (PPDB) - "Mesotrione (Ref: ZA 1296) - AERU". University of Hertfordshire. URL:[Link]

Sources

Exploratory

Physicochemical properties of 2-Amino-6-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(methylsulfonyl)benzoic acid Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(methylsulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Amino-6-(methylsulfonyl)benzoic acid. As a molecule incorporating an anthranilic acid scaffold, a key pharmacophore, with a strategically placed methylsulfonyl group, this compound represents a valuable building block for researchers in drug discovery and development. While direct experimental data for this specific chemical entity is not extensively reported in public literature, this document synthesizes foundational chemical principles with data from analogous structures to predict its behavior. Crucially, this guide presents detailed, field-proven experimental protocols for the precise determination of its solubility and ionization constants (pKa), empowering scientists to generate the empirical data required for advanced research. The narrative emphasizes the causal relationship between the molecule's unique structural features—the aromatic carboxylic acid, the aniline-like amino group, and the strongly electron-withdrawing sulfonyl moiety—and its resulting chemical properties, providing a robust framework for its application in medicinal chemistry.

Core Physicochemical Profile

2-Amino-6-(methylsulfonyl)benzoic acid is a trifunctional aromatic compound. Its structure is defined by a benzoic acid core substituted with an amino group at the C2 position and a methylsulfonyl group at the C6 position. This specific arrangement of functional groups dictates its chemical personality, influencing its reactivity, solubility, and interaction with biological targets. The methylsulfonyl group, in particular, is a widely used moiety in medicinal chemistry to enhance aqueous solubility and improve metabolic stability.[1]

The properties listed below are a combination of calculated values and expert predictions based on the analysis of its structural components.

PropertyValue / Predicted BehaviorSignificance in Drug Development
Chemical Structure Chemical structure of 2-Amino-6-(methylsulfonyl)benzoic acidThe ortho-amino-benzoic acid (anthranilic acid) core is a privileged scaffold in medicinal chemistry.[2][3] The methylsulfonyl group acts as a strong hydrogen bond acceptor and modulates electronic properties.[1]
Molecular Formula C₈H₉NO₄SDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 215.23 g/mol Influences diffusion rates, membrane permeability, and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Predicted Melting Point High; requires experimental determination.A sharp melting point is an indicator of high purity. The presence of polar functional groups capable of strong intermolecular hydrogen bonding and dipole-dipole interactions suggests a high melting point compared to simpler benzoic acids.
Predicted Solubility Likely soluble in polar organic solvents; limited solubility in non-polar solvents. Aqueous solubility is pH-dependent.Solubility is critical for formulation, administration, and bioavailability. The molecule has both hydrogen bond donors (amino, carboxyl) and acceptors (carboxyl, sulfonyl), suggesting solubility in polar solvents.[4][5]
Predicted pKa (Acidic) ~2.5 - 3.5The carboxylic acid's pKa is crucial for its ionization state in the gastrointestinal tract and blood, affecting absorption and distribution. The strong electron-withdrawing effect of the adjacent sulfonyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ~4.2).[6]
Predicted pKa (Basic) ~1.0 - 2.0The basicity of the amino group is significantly suppressed by the strong electron-withdrawing effects of both the ortho-carboxyl and ortho-sulfonyl groups, making it a very weak base. This impacts its ability to form salts with acids and its interaction profile.

Solubility Profile and Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. 2-Amino-6-(methylsulfonyl)benzoic acid possesses both polar functional groups (amino, carboxyl, sulfonyl) that promote interaction with polar solvents and a non-polar aromatic ring that contributes to lipophilicity. Therefore, its solubility is expected to be highest in polar organic solvents and dependent on the pH in aqueous media.

Given the amphoteric nature of the molecule, its aqueous solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values below the carboxylic acid pKa (forming the more soluble cation) and above the amino group pKa (forming the more soluble anion).[5]

Causality in Experimental Design: The Shake-Flask Method

To obtain definitive, thermodynamically stable solubility data, the shake-flask method is the gold standard in the pharmaceutical industry.[7][8] This method is chosen over kinetic or high-throughput screening methods because it ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing the thermodynamic solubility value, which is essential for biopharmaceutical modeling and formulation design.[9][10] The extended equilibration time (24-72 hours) is critical to overcome any kinetic barriers to dissolution, especially for crystalline compounds that may exist in different polymorphic forms.[9]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation of Saturated Solution : Add an excess amount of solid 2-Amino-6-(methylsulfonyl)benzoic acid to a series of vials containing a known volume of the selected solvent (e.g., pH-adjusted buffers, biorelevant media like FaSSIF, or organic solvents).[7][9]

  • Equilibration : Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[7][9]

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the samples.[7]

  • Sample Collection and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially inflated solubility readings.[7][9]

  • Quantification : Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • Data Reporting : Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_quant Quantification A Add Excess Solid to Solvent B Seal Vials A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge Samples C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Analyze via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Ionization Behavior (pKa) and Experimental Determination

The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for a drug candidate. It dictates the extent of a molecule's ionization at a given pH, which directly impacts its solubility, lipophilicity, membrane permeability, and binding to target proteins.[11] For 2-Amino-6-(methylsulfonyl)benzoic acid, two pKa values are of interest: that of the carboxylic acid group (pKa₁) and that of the protonated amino group (pKa₂).

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is the benchmark method for pKa determination due to its high precision and ability to provide a direct thermodynamic measurement.[11][12] The method works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pH at which the acidic and basic forms of a functional group are present in equal concentrations, which, by definition, is the pKa.[13] Maintaining a constant ionic strength with an inert salt like KCl is crucial because ionic interactions in solution can shield charges and slightly alter the apparent pKa; standardizing this condition ensures data reproducibility.[11][12]

Protocol: pKa Determination via Potentiometric Titration
  • System Calibration : Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

  • Sample Preparation : Prepare a solution of the compound in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).[12] Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[11]

  • Initial pH Adjustment : For a compound with both acidic and basic groups, perform two separate titrations. For the acidic pKa, start the titration from a high pH. For the basic pKa, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl to ensure the amino group is fully protonated.[11][12]

  • Titration : Place the solution in a temperature-controlled vessel with constant stirring. Incrementally add a standardized titrant (e.g., 0.1 M NaOH for the acidic titration) and record the pH after each addition. Allow the pH reading to stabilize before adding the next increment.[12]

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting sigmoid curve.[13] This can be calculated precisely by finding the maximum of the first derivative of the titration curve.

  • Replication : Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the pKa value.[11]

G cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare Analyte Solution with 0.15 M KCl A->B C Adjust Starting pH (e.g., to pH 2) B->C D Add Titrant (e.g., NaOH) Incrementally C->D E Record Stabilized pH D->E E->D F Plot pH vs. Titrant Volume E->F G Determine Inflection Point (1st Derivative) F->G H pKa = pH at Inflection Point G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Synthesis and Significance in Drug Discovery

While a specific synthesis for 2-Amino-6-(methylsulfonyl)benzoic acid is not detailed in the provided results, general synthetic routes for related molecules provide a logical pathway. A plausible approach would involve the oxidation of a corresponding methylsulfonyl toluene to form the benzoic acid, followed by strategic nitration and subsequent reduction of the nitro group to an amine.[14] Alternatively, late-stage amination of a pre-functionalized benzoic acid using modern C-H activation catalysis represents a more contemporary and efficient strategy.[15]

The true value of 2-Amino-6-(methylsulfonyl)benzoic acid lies in its potential as a versatile scaffold in drug discovery programs.

  • Privileged Scaffold : The anthranilic acid core is found in numerous approved drugs, often serving as a key structural element for anti-inflammatory agents. Its ability to form specific hydrogen bonds and participate in various chemical transformations makes it a valuable starting point for library synthesis.[2]

  • Property Modulation : The methylsulfonyl group is a "chameleonic" functional group in medicinal chemistry. It is strongly polar and acts as a hydrogen bond acceptor, which can be used to improve aqueous solubility and disrupt undesirable lipophilic interactions. Concurrently, it is metabolically robust and can block sites of oxidative metabolism, improving the pharmacokinetic profile of a drug candidate.[1]

  • Vector for Further Synthesis : The amino and carboxylic acid groups provide two orthogonal handles for chemical modification. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the amino group can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures.

Conclusion

2-Amino-6-(methylsulfonyl)benzoic acid is a compound of significant interest for pharmaceutical and chemical research. While comprehensive experimental data on its properties is not yet widely available, its structure allows for robust predictions of its physicochemical behavior. Its anthranilic acid core, combined with the powerful modulating effects of the methylsulfonyl group, marks it as a promising scaffold for the development of novel therapeutics. This guide provides the foundational understanding and the necessary experimental frameworks for researchers to fully characterize this molecule, thereby enabling its effective use in the rational design of next-generation medicines.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics - ACS Publications. (2012, December 19).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
  • (PDF) Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • 17557-67-4| Chemical Name : 2-Amino-6-(methylsulfonyl)benzothiazole | Pharmaffiliates. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • 2-Amino-6-methylbenzoic acid 99 4389-50-8 - Sigma-Aldrich. (n.d.).
  • Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- Properties - EPA. (2025, October 15).
  • 2-Amino-6-methylbenzoic acid - Chem-Impex. (n.d.).
  • 2-Amino-6-methylbenzenesulfonic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Benzoic acid, 2-amino- - the NIST WebBook. (n.d.).
  • CAS 137-65-5: 2-Amino-5-(aminosulfonyl)benzoic acid - CymitQuimica. (n.d.).
  • Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- - Substance Details - SRS | US EPA. (2023, November 01).
  • 2-[methyl(methylsulfonyl)amino]benzoic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes | Asian Journal of Chemistry. (2015, February 04).
  • Application of Methylsulfone in Drug Discovery. (n.d.).
  • 2-Amino-6-methylbenzoic acid - the NIST WebBook. (n.d.).
  • Unveiling the Pharmaceutical Potential of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Analogs - Benchchem. (n.d.).
  • CAS#:54166-96-0 | 2-Amino-6-methoxy-benzoic acid methyl ester | Chemsrc. (2025, September 04).
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (n.d.).
  • An In-depth Technical Guide to the Solubility Profile of 2-Amino-5-cyano-3-methylbenzoic Acid in Organic Solvents - Benchchem. (n.d.).
  • CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents. (n.d.).
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid - Benchchem. (n.d.).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC. (2021, November 17).
  • The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.).
  • 2-Amino-6-methylbenzoic acid-98% - Industrial Chemicals. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
  • Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity | Journal - ACS Publications. (2000, September 13).
  • 2-Aminobenzoic acid (YMDB00278) - Yeast Metabolome Database. (n.d.).
  • Amino acid pKa and pKi values - Isca Biochemicals. (n.d.).
  • Table of Acids with Ka and pKa Values* CLAS. (n.d.).
  • Amino Acids, Peptides, and Proteins. (n.d.).
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 07).

Sources

Foundational

Pharmacokinetics of 2-Amino-6-(methylsulfonyl)benzoic Acid Derivatives: A Comprehensive ADME and Bioanalytical Guide

Executive Summary The development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has historically relied on triketone and sulfonamide scaffolds, with compounds like mesotrione leading the agrochemical and pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors has historically relied on triketone and sulfonamide scaffolds, with compounds like mesotrione leading the agrochemical and pharmaceutical fields 1. While the 4-isomer, 2-amino-4-(methylsulfonyl)benzoic acid (AMBA), is a well-characterized and rapidly cleared metabolite of mesotrione [[2]](), shifting the methylsulfonyl group to the 6-position creates a novel pharmacophore: 2-Amino-6-(methylsulfonyl)benzoic acid (2-A-6-MSBA) . This technical whitepaper explores the profound pharmacokinetic (PK) shifts induced by this simple positional isomerization, providing researchers with authoritative ADME profiling and self-validating bioanalytical protocols.

Structural Causality in Pharmacokinetics

The fundamental driver of 2-A-6-MSBA's unique pharmacokinetic profile is steric hindrance .

In the baseline AMBA (4-isomer) structure, the carboxylic acid is relatively unhindered, allowing for rapid Phase II metabolism (glucuronidation) and high aqueous solubility. However, in 2-A-6-MSBA, the carboxylic acid is flanked by both the 2-amino and the bulky 6-methylsulfonyl groups.

  • Out-of-Plane Torsion: This di-ortho substitution forces the carboxylate group out of coplanarity with the benzene ring.

  • Hydration Sphere Disruption: The loss of coplanarity disrupts the localized hydration sphere, significantly increasing the apparent lipophilicity (logD at pH 7.4) despite the molecule remaining ionized in systemic circulation.

  • Metabolic Shielding: The steric bulk physically blocks Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes from accessing the carboxylate, effectively shutting down the primary clearance pathway observed in traditional benzoic acid derivatives.

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-A-6-MSBA requires mapping these structural causalities to physiological outcomes.

  • Absorption: The sterically shielded polar surface area results in high Caco-2 permeability. Unlike the 4-isomer, which relies heavily on paracellular transport, 2-A-6-MSBA exhibits robust transcellular absorption, leading to higher oral bioavailability (F%).

  • Distribution: The electron-withdrawing nature of the methylsulfonyl group, combined with the out-of-plane carboxylate, increases the molecule's affinity for the hydrophobic binding pockets of human serum albumin (HSA). This results in high plasma protein binding (>90%), which restricts the volume of distribution ( Vd​ ) but creates a depot effect that prolongs the systemic half-life.

  • Metabolism: Because direct glucuronidation is sterically blocked, hepatic clearance is shunted toward Phase I CYP450-mediated metabolism—specifically, N-oxidation of the 2-amino group. This makes the compound's clearance highly dependent on CYP3A4 and CYP2C9 activity.

  • Excretion: Elimination is primarily renal. The compound is actively secreted into the proximal tubule via Organic Anion Transporters (OAT1/OAT3), mirroring the excretion pathways of other heavily substituted sulfonamides.

Quantitative Data Summary

The following table summarizes the comparative PK parameters, illustrating the functional impact of the 6-position substitution.

Pharmacokinetic ParameterAMBA (4-Isomer Baseline)2-A-6-MSBA DerivativeMechanistic Causality
Intestinal Permeability ( Papp​ ) Moderate ( <10×10−6 cm/s)High ( >20×10−6 cm/s)Steric shielding of carboxylate disrupts the hydration sphere.
Hepatic Clearance ( CLint​ ) High (Rapid Glucuronidation)Low (CYP-mediated)Di-ortho substitution physically blocks Phase II UGT enzymes.
Plasma Protein Binding (PPB) ~60%>90%Increased lipophilicity and torsion enhance HSA pocket affinity.
Volume of Distribution ( Vd​ ) Low (0.2 L/kg)Moderate (0.8 L/kg)Higher tissue penetration due to increased logD at pH 7.4.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to immediately flag experimental failure, preventing the propagation of false data.

Protocol 1: LC-MS/MS Bioanalytical Quantification

This protocol aligns with the FDA Guidance for Industry on Bioanalytical Method Validation 3, ensuring regulatory compliance and data trustworthiness.

Rationale: Matrix effects (ion suppression/enhancement) in LC-MS/MS can silently invalidate PK data. The mandatory use of a Stable-Isotope Labeled Internal Standard (SIL-IS) ensures that any matrix effect applied to the analyte is equally applied to the standard, self-correcting the final quantification.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold acetonitrile containing 10 ng/mL of 13C6​ -2-A-6-MSBA (SIL-IS).

  • Protein Precipitation: Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: The assay is only valid if the SIL-IS peak area variance across all samples (including blanks and QCs) is <15% . If variance exceeds this, it indicates a failure in extraction consistency or severe, uncorrectable matrix effects.

Protocol 2: Hepatic Microsomal Stability & Intrinsic Clearance

Rationale: To prove that 2-A-6-MSBA avoids glucuronidation and relies on CYP450 metabolism, the assay must include a minus-NADPH control. If clearance occurs without NADPH, the system flags alternative degradation pathways (e.g., instability or non-CYP enzymes).

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and 2-A-6-MSBA (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final). Self-Validation Step: Run a parallel control where buffer is added instead of NADPH.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing SIL-IS.

  • Analysis: Centrifuge and analyze the supernatant via Protocol 1. Calculate the in vitro intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ) of the parent compound depletion curve.

Visualization: ADME Pathway

PK_Pathway Dose 2-Amino-6-(methylsulfonyl)benzoic acid (Oral Administration) Abs Intestinal Absorption (Sterically Shielded Permeability) Dose->Abs GI Tract Metab Hepatic Metabolism (Avoids Glucuronidation) Abs->Metab Portal Vein Circ Systemic Circulation (High Albumin Binding) Metab->Circ Bioavailability (F) Target Target Tissue (HPPD Inhibition) Circ->Target Distribution Excre Renal Excretion (Urine Clearance) Circ->Excre Elimination

ADME pathway of 2-Amino-6-(methylsulfonyl)benzoic acid derivatives.

References

  • MESOTRIONE (addendum) - World Health Organization (WHO)
  • Source: acs.
  • Source: fda.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 2-Amino-6-(methylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Significance of Solid-State Properties 2-Amino-6-(methylsulfonyl)be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Solid-State Properties

2-Amino-6-(methylsulfonyl)benzoic acid, a substituted anthranilic acid, possesses functional groups—an amine, a carboxylic acid, and a sulfone—that are of significant interest in medicinal chemistry and materials science. The spatial arrangement of these groups in the solid state, governed by its crystal structure, can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in complex organic molecules and is of paramount importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) are, in fact, different solid-state materials with distinct properties, which can have significant implications for the safety and efficacy of a drug product. Therefore, a thorough investigation of the polymorphic landscape of 2-Amino-6-(methylsulfonyl)benzoic acid is a critical step in its development.

This guide will provide a roadmap for the synthesis, crystallization, and detailed characterization of the potential polymorphic forms of this molecule, drawing on the extensive knowledge base of similar molecular structures.

Synthesis and Crystallization: The Gateway to Polymorph Discovery

The first step in characterizing the crystal structure and polymorphism of 2-Amino-6-(methylsulfonyl)benzoic acid is its synthesis and subsequent crystallization. The synthetic route can influence the impurity profile, which in turn can affect crystallization outcomes.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from known procedures for related compounds, is outlined below. The selection of starting materials and reaction conditions is crucial for achieving a high-purity product suitable for crystallization studies.

Synthesis_Pathway A 2-Nitro-6-methylbenzonitrile B Oxidation A->B e.g., KMnO4 C 2-Nitro-6-(methylsulfonyl)benzoic acid B->C D Reduction C->D e.g., Fe/HCl or H2/Pd-C E 2-Amino-6-(methylsulfonyl)benzoic acid D->E

Caption: Proposed synthetic pathway for 2-Amino-6-(methylsulfonyl)benzoic acid.

Experimental Protocol: Synthesis

  • Oxidation: 2-Nitro-6-methylbenzonitrile is oxidized to 2-Nitro-6-(methylsulfonyl)benzoic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a suitable solvent system. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: The resulting acid is purified, for example, by recrystallization, to remove any unreacted starting material and by-products.

  • Reduction: The nitro group of 2-Nitro-6-(methylsulfonyl)benzoic acid is then reduced to an amine to yield the final product. Common methods include catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst) or using a reducing agent like iron powder in an acidic medium (e.g., hydrochloric acid).

  • Final Purification: The final product, 2-Amino-6-(methylsulfonyl)benzoic acid, should be rigorously purified, for instance, by recrystallization from a suitable solvent or by column chromatography, to ensure a high level of purity (>99.5%) for subsequent polymorphism screening.

Polymorph Screening: A Multifaceted Approach

The goal of a polymorph screen is to crystallize the compound under a wide range of conditions to discover as many solid forms as possible. The choice of solvents and crystallization techniques is critical.

Key Crystallization Techniques:

  • Slow Evaporation: Saturated solutions in various solvents are allowed to evaporate slowly at different temperatures. This gentle method can often yield high-quality single crystals suitable for X-ray diffraction.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization. The cooling rate can influence which polymorphic form nucleates and grows.

  • Anti-Solvent Addition: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly added to induce precipitation.

  • Slurry Conversion: A suspension of a known crystalline form is stirred in a solvent in which it has limited solubility. Over time, it may convert to a more stable polymorph. This is a crucial technique for determining the relative stability of different forms at a given temperature.

A suggested starting list of solvents for screening is presented in Table 1.

Table 1: Recommended Solvents for Polymorphism Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which can interact with the amino and carboxylic acid groups of the molecule.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan interact via dipole-dipole interactions.
Aprotic Nonpolar Toluene, Heptane, DichloromethanePromote self-association of the molecule, potentially leading to different packing arrangements.

Characterization of Crystalline Forms: A Suite of Analytical Techniques

A combination of analytical techniques is essential to unambiguously identify and characterize different polymorphic forms.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Structural & Spectroscopic Analysis cluster_2 Advanced & Complementary Techniques A Powder X-ray Diffraction (PXRD) D Single Crystal X-ray Diffraction (SCXRD) A->D Provides definitive crystal structure E Fourier-Transform Infrared (FTIR) Spectroscopy A->E Correlates with molecular conformation F Raman Spectroscopy A->F Complementary to FTIR B Differential Scanning Calorimetry (DSC) C Thermogravimetric Analysis (TGA) B->C Distinguishes between polymorphs and solvates H Dynamic Vapor Sorption (DVS) B->H Assesses hygroscopicity G Solid-State NMR (ssNMR) D->G Probes local atomic environments

Caption: A typical workflow for the characterization of polymorphic forms.

X-ray Diffraction: The Gold Standard for Solid-State Analysis
  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."

  • Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This is the most powerful technique for elucidating the crystal structure.

Thermal Analysis: Understanding Stability and Transitions
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, solid-solid phase transitions between polymorphs, and desolvation events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates (hydrates) by detecting the loss of solvent molecules upon heating.

Vibrational Spectroscopy: Probing Molecular Conformations
  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the molecule. Since polymorphs can have different molecular conformations and intermolecular interactions (especially hydrogen bonding), they will often exhibit distinct FTIR and Raman spectra.

Potential Polymorphism of 2-Amino-6-(methylsulfonyl)benzoic Acid: An Expert's Perspective

Based on the molecular structure of 2-Amino-6-(methylsulfonyl)benzoic acid and the behavior of related compounds, we can anticipate several potential sources of polymorphism:

  • Hydrogen Bonding Motifs: The carboxylic acid group can form either a centrosymmetric dimer or a catemeric chain with neighboring molecules. The amino group can also participate in hydrogen bonding. Different combinations of these interactions can lead to different crystal packing and, thus, different polymorphs.

  • Conformational Polymorphism: Rotation around the C-S and C-N bonds can lead to different molecular conformations that may be "frozen" in the crystal lattice, giving rise to conformational polymorphs. The steric hindrance between the sulfonyl group and the amino group may favor certain conformations.

  • Synthon Polymorphism: The interplay between the different functional groups can result in different supramolecular synthons, which are the building blocks of the crystal structure. For instance, the carboxylic acid could form a hydrogen bond with the amino group of a neighboring molecule instead of forming a dimer.

Table 2: Predicted Spectroscopic and Thermal Properties of Potential Polymorphs

PropertyPotential Polymorph I (e.g., Dimer)Potential Polymorph II (e.g., Catemer)Rationale for Differences
PXRD Unique set of 2θ peaksDistinctly different set of 2θ peaksDifferent crystal lattices and unit cell dimensions will result in unique diffraction patterns.
DSC Single melting endothermMay show a solid-solid transition before melting, or a different melting pointThe relative stability of the polymorphs will dictate their thermal behavior. An enantiotropic system will show a reversible transition, while a monotropic system will show an irreversible one.
FTIR (C=O stretch) Typically around 1680-1700 cm⁻¹ for a dimerPotentially shifted to a different wavenumber for a catemerThe strength of the hydrogen bonding in the carboxylic acid motif directly influences the vibrational frequency of the carbonyl group.
FTIR (N-H stretch) Specific wavenumbers depending on hydrogen bonding involvementShifted N-H stretching frequenciesThe extent and nature of hydrogen bonding involving the amino group will alter the N-H bond vibrations.

Conclusion and Future Directions

The solid-state properties of 2-Amino-6-(methylsulfonyl)benzoic acid are critical to its potential applications, particularly in the pharmaceutical field. While specific experimental data for this compound is not yet available, this guide provides a robust framework for its comprehensive characterization. By employing the systematic synthetic, crystallization, and analytical strategies outlined herein, researchers can effectively navigate the challenges of polymorphism and gain a thorough understanding of the crystal structure of this molecule.

Future work should focus on the execution of these experimental plans to discover and characterize the polymorphs of 2-Amino-6-(methylsulfonyl)benzoic acid. The resulting data will be invaluable for establishing structure-property relationships and for making informed decisions in the development of this promising compound.

References

Since this guide is predictive and methodological due to the lack of specific literature on 2-Amino-6-(methylsulfonyl)benzoic acid, the references provided are to general but authoritative sources on the relevant concepts and techniques.

  • Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2006). Crystal engineering of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]

  • Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in Current Chemistry (Vol. 198, pp. 163-208). Springer, Berlin, Heidelberg. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Amino-6-(methylsulfonyl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Amino-6-(methylsulfonyl)benzoic acid (CAS: 730971-05-8) Introduction and Strategic Rationale Functionalized anthranilic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Amino-6-(methylsulfonyl)benzoic acid (CAS: 730971-05-8)

Introduction and Strategic Rationale

Functionalized anthranilic acid derivatives are highly privileged scaffolds in medicinal chemistry and drug discovery. Compounds such as 2-amino-6-methylbenzoic acid are widely utilized as intermediates in the synthesis of anti-inflammatory drugs, analgesics, and complex biochemical probes[1]. The introduction of a methylsulfonyl ( −SO2​CH3​ ) group at the 6-position significantly alters the electronic and steric landscape of the molecule. The strong electron-withdrawing nature of the sulfone group modulates the pKa of the adjacent carboxylic acid and the nucleophilicity of the aniline moiety, making 2-amino-6-(methylsulfonyl)benzoic acid a valuable bioisostere and building block for synthesizing novel quinazolinones, sulfonamides, and targeted kinase inhibitors. Similar sulfonyl-substituted analogs, such as 2-amino-4-(methylsulfonyl)benzoic acid, are recognized for their utility in solid-phase peptide synthesis and advanced organic frameworks.

This application note details a robust, scalable, three-step synthetic protocol for 2-amino-6-(methylsulfonyl)benzoic acid, designed to maximize yield and purity while minimizing complex chromatographic purifications.

Retrosynthetic Analysis and Pathway Design

The synthesis relies on a highly predictable sequence of transformations starting from the commercially available 2-chloro-6-nitrobenzoic acid.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The strong electron-withdrawing nature of the ortho-nitro group and the carboxylic acid activates the aryl chloride, allowing for efficient displacement by a thiolate nucleophile.

  • Thioether Oxidation: The resulting methylthio ether is oxidized to the corresponding sulfone. m -Chloroperoxybenzoic acid (mCPBA) is selected for its reliable conversion rates and ease of byproduct removal (m-chlorobenzoic acid) via basic aqueous workup.

  • Nitro Reduction: The final step involves the chemoselective reduction of the nitro group to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its clean reaction profile and simple filtration workup.

SynthesisRoute SM 2-Chloro-6-nitrobenzoic acid (Starting Material) Int1 2-(Methylthio)-6-nitrobenzoic acid (Intermediate 1) SM->Int1 NaSMe, DMF SNAr Reaction Int2 2-(Methylsulfonyl)-6-nitrobenzoic acid (Intermediate 2) Int1->Int2 mCPBA, DCM Oxidation Product 2-Amino-6-(methylsulfonyl)benzoic acid (Target Product) Int2->Product Pd/C, H2, MeOH Nitro Reduction

Figure 1: Three-step synthetic workflow for 2-Amino-6-(methylsulfonyl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-6-nitrobenzoic acid

Mechanistic Insight: The use of polar aprotic solvents like DMF is critical here. DMF poorly solvates the thiolate anion, thereby significantly increasing its nucleophilicity and accelerating the SN​Ar process.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Dissolve 2-chloro-6-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Introduction: Slowly add sodium methanethiolate (NaSMe) (4.17 g, 59.5 mmol, 1.2 equiv) in portions over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Quench the reaction by pouring it into crushed ice/water (300 mL). Acidify the aqueous mixture to pH 2 using 1M HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 2×50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford Intermediate 1 as a yellow solid.

Step 2: Synthesis of 2-(Methylsulfonyl)-6-nitrobenzoic acid

Mechanistic Insight: Oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate. Using an excess of mCPBA (typically 2.2 to 2.5 equivalents) ensures complete conversion to the sulfone, preventing mixtures of sulfoxide and sulfone which are notoriously difficult to separate.

  • Preparation: Dissolve 2-(methylthio)-6-nitrobenzoic acid (10.0 g, 46.9 mmol) in anhydrous Dichloromethane (DCM) (150 mL) in a 500 mL flask. Cool to 0 °C.

  • Oxidation: Add mCPBA (77% max, 26.3 g, ~117 mmol, 2.5 equiv) portion-wise.

  • Reaction: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Cool the mixture back to 0 °C and add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (100 mL) to destroy unreacted peroxides. Stir for 30 minutes.

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ ( 3×100 mL) to remove remaining acidic byproducts, then with brine.

  • Isolation: Dry the DCM layer over Na2​SO4​ , filter, and evaporate to yield Intermediate 2 as a pale yellow solid.

Step 3: Synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid

Mechanistic Insight: Catalytic hydrogenation is highly chemoselective for the nitro group under these conditions. The sulfone and carboxylic acid moieties remain unaffected. Methanol is used to ensure the solubility of both the starting material and the highly polar zwitterionic product.

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve 2-(methylsulfonyl)-6-nitrobenzoic acid (8.0 g, 32.6 mmol) in Methanol (120 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.8 g, 10% w/w) under a gentle stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas ( H2​ ) three times. Pressurize the vessel to 30 psi with H2​ and agitate/stir at room temperature for 6 hours.

  • Monitoring: Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety note: Do not let the catalyst pad dry out completely, as it can be pyrophoric. Wash the Celite pad with additional Methanol (50 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to afford the pure target compound, 2-Amino-6-(methylsulfonyl)benzoic acid, as an off-white to cream-colored powder.

Analytical Data & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified. The table below outlines the expected theoretical and empirical data for the final product.

Analytical TechniqueExpected Result / SpecificationDiagnostic Significance
Appearance Pale cream to off-white powderIndicates removal of nitro-aromatic impurities (which are typically intensely yellow).
LC-MS (ESI+) m/z 216.03 [M+H]+ Confirms the molecular weight of the target compound ( C8​H9​NO4​S ).
1 H NMR (400 MHz, DMSO- d6​ ) δ 7.35 (t, 1H), 7.15 (d, 1H), 6.95 (d, 1H), 3.20 (s, 3H)The 3H singlet at ~3.20 ppm is highly diagnostic for the methyl group attached to the strongly deshielding sulfone.
FT-IR (ATR) ~3400, 3300 ( NH2​ ), ~1680 ( C=O ), 1300, 1150 ( SO2​ ) cm−1 Confirms the presence of the primary amine, the carboxylic acid, and the asymmetric/symmetric stretches of the sulfone.
Purity (HPLC) ≥98.0% (Area %)Required threshold for downstream pharmaceutical intermediate applications.

References

Sources

Application

Catalytic cross-coupling reactions using 2-Amino-6-(methylsulfonyl)benzoic acid

Application Note: Divergent Catalytic Cross-Coupling Strategies for 2-Amino-6-(methylsulfonyl)benzoic acid Executive Summary 2-Amino-6-(methylsulfonyl)benzoic acid is a highly functionalized, sterically encumbered anthra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Catalytic Cross-Coupling Strategies for 2-Amino-6-(methylsulfonyl)benzoic acid

Executive Summary

2-Amino-6-(methylsulfonyl)benzoic acid is a highly functionalized, sterically encumbered anthranilic acid derivative. In pharmaceutical development, it serves as a critical building block for synthesizing complex kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. However, the unique combination of an ortho-amino group, an ortho-methylsulfonyl group, and a free carboxylic acid presents significant chemoselectivity and reactivity challenges. This application note details two divergent, field-proven catalytic workflows: Buchwald-Hartwig N-Arylation and Decarboxylative Cross-Coupling , providing the mechanistic rationale and validated protocols required to achieve high catalytic turnover.

Substrate Profiling & Mechanistic Rationale

The reactivity of 2-Amino-6-(methylsulfonyl)benzoic acid is governed by severe electronic and steric constraints:

  • Electronic Deactivation: The −SO2​CH3​ group is strongly electron-withdrawing. Positioned meta to the carboxylic acid and ortho to the amine, it drastically reduces the nucleophilicity of the −NH2​ group, making standard amination sluggish.

  • Steric Crowding: The rotational sweep of the methylsulfonyl group creates a highly hindered pocket. Standard bidentate ligands (e.g., BINAP) fail because they form tightly bound bis-phosphine palladium complexes that cannot accommodate the bulky, deactivated amine.

  • Carboxylate Interference: Free carboxylic acids can poison palladium catalysts by forming stable, off-cycle palladacycles[1]. Thus, base selection is critical—it must be strong enough to deprotonate the amine for the catalytic cycle, but mild enough to prevent the carboxylate from permanently sequestering the metal[2].

To harness this molecule, we must use highly specialized ligand architectures and tightly controlled reaction environments.

Mandatory Visualization: Divergent Reaction Pathways

G Substrate 2-Amino-6-(methylsulfonyl) benzoic acid BHA Buchwald-Hartwig N-Arylation Substrate->BHA DCC Decarboxylative Cross-Coupling Substrate->DCC Cond1 Pd2(dba)3, XPhos K3PO4, Ar-Br BHA->Cond1 Cond2 Pd(TFA)2, Ag2CO3 P(t-Bu)3, Ar-I DCC->Cond2 Prod1 N-Aryl-2-amino-6-(methylsulfonyl) benzoic acid Cond1->Prod1 Prod2 2-Aryl-3-(methylsulfonyl) aniline Cond2->Prod2

Caption: Divergent catalytic cross-coupling pathways for 2-Amino-6-(methylsulfonyl)benzoic acid.

Workflow 1: Buchwald-Hartwig N-Arylation

Causality & Catalyst Design: To overcome the poor nucleophilicity of the substrate, we utilize Pd2​(dba)3​ paired with XPhos . The extremely bulky, electron-rich dicyclohexylphosphine moiety of XPhos accelerates the oxidative addition of the aryl halide. More importantly, its biphenyl backbone prevents the formation of inactive PdL2​ complexes, ensuring a mono-ligated [PdL] active species that provides a vacant coordination site for the hindered amine[1]. K3​PO4​ is selected over KOtBu to prevent base-driven catalyst decomposition.

Step-by-Step Protocol
  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Charge the tube with 2-Amino-6-(methylsulfonyl)benzoic acid (1.0 mmol, 215 mg), the aryl bromide (1.2 mmol), Pd2​(dba)3​ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (3.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add 5.0 mL of a rigorously degassed Toluene/DMF mixture (4:1 v/v). Note: DMF is critical here to solubilize the polar anthranilic acid substrate.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon pressure. Heat the mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and wash with 1M HCl (3 x 10 mL) to protonate the product and remove inorganic phosphate salts.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via reverse-phase flash chromatography (Water/Acetonitrile gradient with 0.1% TFA).

System Validation & QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M−H]−=214 m/z) and the appearance of the target mass confirms turnover. If conversion stalls below 50%, verify the degassing procedure; oxygen rapidly oxidizes the XPhos ligand, halting the catalytic cycle.

Workflow 2: Decarboxylative Cross-Coupling

Causality & Catalyst Design: Decarboxylative cross-coupling leverages the carboxylic acid as a traceless directing group, enabling the synthesis of highly substituted 2-aryl-3-(methylsulfonyl)anilines[3]. The ortho-amino and ortho-methylsulfonyl groups create immense "push-pull" steric strain, twisting the carboxylate out of coplanarity with the aromatic ring. This thermodynamic instability actually facilitates the extrusion of CO2​ [4]. We employ a bimetallic Pd/Ag system where Ag2​CO3​ mediates the initial decarboxylation to form a transient silver-aryl species, which then transmetalates to the highly electrophilic Pd(TFA)2​ catalyst.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a heavy-walled pressure vial with 2-Amino-6-(methylsulfonyl)benzoic acid (1.0 mmol), Pd(TFA)2​ (0.10 mmol, 10 mol%), Ag2​CO3​ (2.0 mmol), and P(t−Bu)3​ (0.20 mmol, 20 mol%).

  • Reactant Addition: Add the aryl iodide (1.5 mmol) and 6.0 mL of anhydrous DMSO/1,4-Dioxane (1:1 v/v).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat at 120 °C for 24 hours behind a blast shield (due to CO2​ gas evolution).

  • Workup: Cool the vial to room temperature. Carefully vent the pressure. Dilute the mixture with 20 mL of Dichloromethane (DCM) and filter through a pad of Celite to remove silver salts and palladium black.

  • Purification: Wash the filtrate with brine (3 x 15 mL) to remove DMSO, dry over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

System Validation & QC: The evolution of CO2​ pressure is a physical indicator of successful decarboxylation. NMR validation of the purified product should confirm the loss of the downfield carboxylic acid proton ( ≈13.0 ppm) and the appearance of new aromatic signals corresponding to the coupled aryl ring.

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between reaction conditions and catalytic efficiency for the N-Arylation workflow, validating the necessity of the optimized protocol.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10015%Bis-phosphine coordination prevents bulky amine binding.
2 Pd(OAc)2​ RuPhos KOtBu Toluene10012%Strong base causes carboxylate-driven catalyst poisoning.
3 Pd2​(dba)3​ XantPhos K3​PO4​ 1,4-Dioxane10032%Insufficient steric bulk to force reductive elimination.
4 Pd2​(dba)3​ XPhos K3​PO4​ Tol/DMF (4:1) 100 88% Optimal: XPhos accommodates steric strain; DMF aids solubility.

Sources

Method

Application Note: Strategic Incorporation of 2-Amino-6-(methylsulfonyl)benzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of unnatural amino acids and rigid aromatic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug design. 2-Amino-6-(methylsulfonyl)benzoic acid (AMBA-SO₂Me)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids and rigid aromatic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug design. 2-Amino-6-(methylsulfonyl)benzoic acid (AMBA-SO₂Me) is a highly specialized anthranilic acid derivative utilized both as a conformational constraint and a potent pharmacophore. While its inclusion can drastically improve a peptide's target affinity and metabolic stability, it presents severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to successfully integrate AMBA-SO₂Me into complex peptide architectures.

Mechanistic Rationale & Structural Impact

The Role of the Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) derivatives are frequently employed in peptidomimetics to induce rigid reverse turns (such as γ -turns or β -turns), effectively mimicking the secondary structures of native proteins while resisting proteolytic degradation[1].

The Pharmacophoric Power of the Methylsulfonyl Group

The addition of a methylsulfonyl (-SO₂Me) group at the 6-position transforms the scaffold into a powerful pharmacophore. The -SO₂Me moiety acts as a strong hydrogen-bond acceptor and significantly enhances the aqueous solubility of hydrophobic peptide sequences. This specific motif has been successfully deployed in the development of highly selective cyclooxygenase-2 (COX-2) inhibitors[2] and Factor Xa anticoagulants[3], where the sulfonyl group interacts deeply within the target's binding pocket.

Electronic Deactivation and Steric Hindrance (The Synthetic Bottleneck)

From a synthetic perspective, AMBA-SO₂Me is notoriously difficult to work with due to two compounding factors:

  • Steric Hindrance: The carboxyl group at position 1 is flanked by the bulky amino group at position 2 and the methylsulfonyl group at position 6. This di-ortho substitution creates a massive steric shield around the electrophilic carbonyl carbon.

  • Electronic Deactivation: Once AMBA-SO₂Me is coupled to the peptide, the remaining 2-amino group must act as a nucleophile to continue chain elongation. However, this aromatic amine is severely deactivated by resonance with the adjacent carbonyl group and further drained of electron density by the inductive pull of the meta-sulfonyl group. Standard coupling reagents (e.g., HBTU, HATU) fail to overcome this high activation energy barrier, leading to truncated sequences or complex rearrangements[4].

Strategic Workflow & Reagent Selection

To successfully utilize AMBA-SO₂Me, the SPPS workflow must be bifurcated into two distinct strategic approaches:

  • Phase 1: Coupling AMBA-SO₂Me to the Peptide Chain. Because of the steric bulk surrounding the carboxylate, standard carbodiimides (DIC/HOBt) react too slowly. We recommend the use of the highly reactive aminium salt HATU paired with a strong base (DIPEA) to drive the formation of the active HOAt ester.

  • Phase 2: Elongating from the Deactivated 2-Amino Group. This is the critical failure point for most syntheses. To force the acylation of the deactivated aromatic amine, we abandon aminium salts and utilize DIC in combination with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure forms a highly reactive, less sterically hindered oxime ester that is uniquely capable of acylating deactivated anilines without causing epimerization of the incoming amino acid[4].

SPPS_Workflow R Resin-Bound Peptide D Fmoc Deprotection (20% Piperidine) R->D C1 Couple AMBA-SO2Me (HATU / DIPEA) D->C1 Sterically Hindered Carboxyl C2 Couple Next AA (DIC / Oxyma Pure) C1->C2 Deactivated Aromatic Amine CL Global Cleavage (TFA Cocktail) C2->CL

Caption: Workflow for the strategic incorporation of AMBA-SO₂Me in SPPS.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the quantitative efficiency of various coupling systems when attempting to acylate the deactivated 2-amino group of an anthranilic acid derivative[4].

Reagent SystemActivation MechanismCoupling Efficiency (Aromatic Amine)Risk of EpimerizationOperational Safety
HBTU / DIPEA Aminium (OBt ester)< 15% (Often fails)LowHigh
HATU / DIPEA Aminium (OAt ester)20% - 40%LowHigh
DIC / Oxyma Pure Carbodiimide / Oxime ester> 85% Low High
Triphosgene / BTC Acid Chloride> 95%HighLow (Highly Toxic)

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Standard colorimetric assays (like the Kaiser test) yield false negatives (yellow/orange instead of blue) for aromatic amines. Therefore, analytical validation via microcleavage is mandatory.

Protocol A: Coupling AMBA-SO₂Me to the Resin-Bound Peptide

Objective: Overcome the di-ortho steric hindrance of the AMBA-SO₂Me carboxyl group.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-AMBA-SO₂Me (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of anhydrous DMF.

  • Activation: Add DIPEA (0.8 mmol, 8 eq.) to the vial. Stir for 2 minutes to allow the formation of the active OAt ester. The solution will turn pale yellow.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min)[2].

  • Validation: Perform a standard Kaiser test to ensure the primary aliphatic amine of the preceding amino acid has been fully acylated (Test should be negative/yellow).

Protocol B: Elongation from the Deactivated 2-Amino Group

Objective: Force the acylation of the electronically deactivated, resonance-stabilized aromatic amine using the Oxyma Pure methodology[4].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group from AMBA-SO₂Me. Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: Dissolve the incoming Fmoc-Amino Acid (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in 2 mL of DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the mixture. Stir for 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours . (Expert Tip: If available, microwave-assisted coupling at 75°C for 15 minutes will significantly improve yields).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min)[4].

  • Self-Validation (Microcleavage): Do NOT rely on the Kaiser test. Withdraw a few beads of resin, treat with 100 µL of TFA/H₂O (95:5) for 30 minutes, evaporate under N₂, dissolve in acetonitrile, and analyze via LC-MS to confirm the mass shift corresponding to successful coupling. Repeat steps 2-5 if unreacted starting material is detected.

Mechanistic Visualization

Mechanistic_Logic AMBA 2-Amino-6-(methylsulfonyl)benzoic acid Steric Steric Hindrance (6-SO2Me & 1-COOH) AMBA->Steric Electronic Electronic Deactivation (Aromatic Conjugation) AMBA->Electronic Standard Standard Reagents (HBTU / HATU) Steric->Standard Optimized Optimized Activation (DIC/Oxyma Pure) Steric->Optimized Electronic->Standard Electronic->Optimized Fail Incomplete Coupling Standard->Fail Poor Nucleophilicity Success Successful Amide Bond Formation Optimized->Success Overcomes Barrier

Caption: Mechanistic barriers of AMBA-SO₂Me and the logical selection of coupling reagents.

References

  • [3] 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa. Journal of Medicinal Chemistry (ACS Publications).

  • [2] Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. ResearchGate.

  • [1] Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. PubMed (NIH).

  • [4] First total synthesis of versicotide A, B and C. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 2-Amino-6-(methylsulfonyl)benzoic acid during long-term storage

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the long-term chemical integrity of functionalized building blocks is critical to experimental reproducibility.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the long-term chemical integrity of functionalized building blocks is critical to experimental reproducibility. 2-Amino-6-(methylsulfonyl)benzoic acid is a highly versatile intermediate, but its unique combination of an electron-rich primary amine, a carboxylic acid, and a highly polar methylsulfonyl group makes it susceptible to specific environmental degradation vectors.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to guarantee the long-term stability of your compound.

Mechanistic Troubleshooting & FAQs

Q1: During stability testing, our batch of 2-Amino-6-(methylsulfonyl)benzoic acid shifted from a white crystalline powder to a pale yellow/brown hue. What is the mechanism of this degradation, and is the batch salvageable? Causality & Mechanism: The yellowing is a classic indicator of oxidative degradation of the primary amine group. In anthranilic acid derivatives, exposure to atmospheric oxygen and actinic light triggers radical-mediated auto-oxidation. This process forms conjugated isatin-like derivatives or azo compounds, which absorb heavily in the visible spectrum[1]. While the electron-withdrawing methylsulfonyl group at the 6-position slightly reduces the nucleophilicity of the amine compared to unsubstituted anthranilic acid, it does not confer complete oxidative immunity. Actionable Advice: The batch can often be salvaged via recrystallization from hot ethanol/water, provided the degradation is limited to surface oxidation. To prevent recurrence, ensure all storage containers are purged with an inert gas and protected from light[2].

Q2: How does the presence of the methylsulfonyl (-SO₂CH₃) group alter the storage requirements compared to standard aminobenzoic acids? Causality & Mechanism: The methylsulfonyl group introduces two competing factors. Electronically, its strong electron-withdrawing nature stabilizes the aromatic ring against electrophilic attack. However, physically, the highly polar sulfone moiety increases the molecule's overall hygroscopicity. If the ambient relative humidity (RH) exceeds 40%, the powder can absorb moisture, creating a micro-aqueous environment that accelerates the hydrolytic degradation of trace impurities and facilitates proton transfer during amine oxidation. Actionable Advice: Strict moisture control is non-negotiable. The compound must be dried to a moisture content of <0.5% before long-term storage[3].

Q3: We observed unexpected decarboxylation during a forced degradation study at elevated temperatures. Is this a risk during ambient storage? Causality & Mechanism: Decarboxylation of 2-aminobenzoic acids typically requires significant thermal energy (usually >140°C) or highly acidic conditions. At ambient or refrigerated storage temperatures (2–25°C), the activation energy for decarboxylation is not met. Therefore, unless the compound is exposed to extreme thermal stress or strong acids, decarboxylation is not a primary risk factor during standard long-term storage[4].

Quantitative Stability Matrix

To facilitate easy comparison, the following table summarizes the expected shelf life and primary degradation risks of 2-Amino-6-(methylsulfonyl)benzoic acid under various environmental conditions.

Storage ConditionTemp (°C)AtmosphereLight ExposureRelative Humidity (RH)Estimated Shelf LifePrimary Degradation Risk
Optimal 2–8°CArgon/N₂Dark (Amber)< 10% (Desiccated)> 24 monthsNone
Standard Lab 20–25°CAirAmbient40–60%3–6 monthsAmine Oxidation (Yellowing)
High Stress 40°CAirDirect UV/Vis> 75%< 1 monthOxidation & Hydrolysis

Self-Validating Protocol: Preparation and Aliquoting for Long-Term Storage

Objective: To establish a controlled micro-environment that neutralizes oxidative, photolytic, and hydrolytic degradation vectors. Trustworthiness Principle: This protocol utilizes gravimetric tracking and environmental indicators to ensure the storage conditions are successfully achieved and continuously maintained.

Step 1: Vacuum Desiccation (Moisture Removal)

  • Transfer the bulk 2-Amino-6-(methylsulfonyl)benzoic acid into a pre-weighed glass petri dish. Record the initial mass ( M1​ ).

  • Place the dish in a vacuum desiccator at 25°C under 10–30 mbar pressure for 12 hours[3].

  • Validation Check: Reweigh the dish ( M2​ ). Return to the desiccator for 2 hours and weigh again ( M3​ ). The system is validated when the mass delta ( M2​−M3​ ) is < 0.001 g, confirming the moisture content is stabilized below 0.5%.

Step 2: Actinic Shielding (Aliquoting)

  • Transfer the dried powder into acid-washed, amber glass vials.

  • Causality: Amber glass acts as a physical barrier against UV wavelengths (<400 nm), neutralizing the photo-activation energy required for the oxidation of the amine group[1].

Step 3: Oxygen Displacement (Inert Gas Purging)

  • Insert a sterile, moisture-trapped Argon or high-purity Nitrogen gas line into the vial.

  • Purge the headspace at a low flow rate for 15–20 seconds to displace atmospheric oxygen[2].

  • Validation Check: Use a handheld oxygen monitor near the vial opening to confirm O₂ levels drop below 1% during the purge.

Step 4: Hermetic Sealing and Cold Storage

  • Immediately secure the vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to prevent gradual gas exchange.

  • Store the sealed vials in a secondary desiccator cabinet maintained at 2–8°C[4].

  • Validation Check: Place a reversible cobalt-free humidity indicator card inside the secondary desiccator. The card must remain blue (indicating <10% RH), providing continuous visual validation of the storage environment.

Workflow Visualization

StorageWorkflow Compound 2-Amino-6-(methylsulfonyl) benzoic acid Oxidation Oxidative Degradation Compound->Oxidation O2 Photo Photodegradation Compound->Photo UV Light Moisture Hygroscopic Moisture Compound->Moisture Humidity Purge Inert Gas Purge Oxidation->Purge Prevent via Amber Amber Glass Vials Photo->Amber Prevent via Desiccator Desiccator Storage Moisture->Desiccator Prevent via Stable Long-Term Stability Purge->Stable Amber->Stable Desiccator->Stable

Fig 1: Degradation pathways and targeted storage interventions for compound stability.

Sources

Optimization

Technical Support Center: Crystallization of 2-Amino-6-(methylsulfonyl)benzoic acid

Welcome to the technical support guide for the purification of 2-Amino-6-(methylsulfonyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Amino-6-(methylsulfonyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the crystallization of this molecule. As a bifunctional molecule containing acidic (carboxylic acid, -COOH), basic (amino, -NH₂), and highly polar (methylsulfonyl, -SO₂CH₃) groups, its purification requires careful control over solvent systems, pH, and thermal conditions.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions and adapt protocols to their specific impurity profiles.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Answer:

Discoloration typically arises from two sources: residual starting materials or oxidation byproducts. Aryl amines are susceptible to air oxidation, which can form highly colored impurities.

Causality: The amino group on the aromatic ring is an electron-donating group that activates the ring, making it more susceptible to oxidation, especially when heated in the presence of air and trace metals.

Recommended Actions:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude product in the chosen hot solvent and add a small amount (1-2% by weight) of activated carbon. Stir for 10-15 minutes. The activated carbon will adsorb the large, flat, colored impurity molecules. Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the carbon before proceeding with cooling.[1]

  • Inert Atmosphere: When heating the solution for an extended period, consider doing so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Chelating Agents: If metallic impurities are suspected of catalyzing oxidation, adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the crystallization medium can sequester these ions.

Q2: HPLC analysis shows significant levels of unreacted starting materials or synthetic precursors in my crystallized product. How can I improve their removal?

Answer:

This indicates that the chosen crystallization conditions do not effectively discriminate between your product and the impurities. This is common when impurities are structurally similar to the desired compound.[2]

Causality: For an impurity to be rejected from a growing crystal lattice, it must have a significantly different solubility profile or molecular geometry compared to the product. If the impurity and product have similar functional groups and polarity, they may co-crystallize.

Recommended Actions:

  • Optimize the Solvent System: The ideal solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while keeping the impurities dissolved at all temperatures.[3] Experiment with mixed solvent systems. For a polar molecule like 2-Amino-6-(methylsulfonyl)benzoic acid, a combination of a polar protic solvent (e.g., ethanol, methanol, isopropanol) and a polar anti-solvent (e.g., water) is a logical starting point.

  • Anti-Solvent Crystallization: This technique is highly effective for separating compounds with different solubilities.[4] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO) in which both the product and impurities are highly soluble. Then, slowly add a miscible "anti-solvent" (e.g., water or isopropanol) in which the product has very low solubility, causing it to selectively precipitate.

  • pH-Modulated Crystallization: Exploit the amphoteric nature of your molecule.

    • Acidic Wash/Crystallization: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. Non-acidic impurities can be filtered off or extracted with an immiscible organic solvent (e.g., ethyl acetate). Then, slowly re-acidify the aqueous solution with an acid (e.g., 1M HCl) to the isoelectric point. The neutral 2-Amino-6-(methylsulfonyl)benzoic acid will precipitate out, leaving acid-soluble impurities behind.[5][6]

    • Basic Wash/Crystallization: Conversely, dissolving in a dilute acid to protonate the amino group can help remove non-basic impurities.

Q3: The crystallization process resulted in a very fine powder or an oil instead of well-defined crystals. What went wrong?

Answer:

This is typically a result of the solution being too supersaturated, leading to rapid precipitation or "crashing out" rather than controlled crystal growth.[7]

Causality: Crystal formation is a two-step process: nucleation (the formation of initial crystal seeds) and growth. If the rate of nucleation far exceeds the rate of growth, a large number of very small crystals form.[8] This happens when supersaturation is achieved too quickly, for example, by flash cooling or adding an anti-solvent too rapidly. "Oiling out" occurs when the solute's concentration exceeds its solubility limit above the melting point of the solid, causing it to separate as a liquid phase.

Recommended Actions:

  • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise to the stirred solution, ideally at the point of maximum agitation, to avoid localized high supersaturation.[4]

  • Increase Solvent Volume: Using a slightly more dilute solution ensures that the saturation point is reached more gradually upon cooling, favoring crystal growth over excessive nucleation.

  • Seeding: Introduce a few seed crystals of the pure product when the solution is just saturated. This provides a template for controlled crystal growth and can help bypass the kinetic barrier of primary nucleation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the crystallization of 2-Amino-6-(methylsulfonyl)benzoic acid?

Answer:

There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a logical approach is to screen solvents based on the molecule's structure. The presence of polar, hydrogen-bonding groups (-NH₂, -COOH, -SO₂CH₃) suggests solubility in polar solvents.

Solvent ClassExample(s)RationaleStarting Point
Polar Protic Water, Ethanol, Methanol, IsopropanolGood solubility, especially at elevated temperatures, due to hydrogen bonding with the solute's functional groups. Water is an excellent choice for pH-modulated methods.[11][12]Dissolve in hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Clarify with a few drops of ethanol and allow to cool slowly.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate solubility. Can be effective as part of a mixed-solvent system or for anti-solvent crystallization.[13]Use as the primary solvent if impurities are insoluble, or as the anti-solvent if the product has low solubility.
Aprotic Dipolar DMF, DMSOHigh dissolving power. Generally used as the "good" solvent in anti-solvent crystallization when other solvents fail.Dissolve crude product in a minimal amount of room-temperature DMF, then add water or isopropanol as the anti-solvent.[14]
Q2: How does the cooling rate fundamentally impact product purity?

Answer:

The cooling rate directly controls the kinetics of crystallization and is one of the most critical parameters for achieving high purity.[15]

  • Slow Cooling: Promotes the growth of larger, more ordered crystals. There is sufficient time for molecules of the desired compound to deposit onto the growing crystal lattice in an ordered fashion. Impurity molecules, which do not fit perfectly into this lattice, are more likely to be rejected and remain in the solution (mother liquor).[7][10]

  • Rapid Cooling: Induces a high level of supersaturation quickly, leading to rapid and chaotic nucleation.[16] This process can physically trap pockets of impure mother liquor within the crystals (inclusions) or allow impurities to adsorb onto the surface of the rapidly growing crystals, resulting in a less pure final product.

The relationship between cooling rate and impurity incorporation is visualized below.

G cluster_0 Slow Cooling (Thermodynamic Control) cluster_1 Rapid Cooling (Kinetic Control) slow_cool Slow Temperature Drop Low Supersaturation growth growth slow_cool->growth Allows for equilibrium pure High Purity Impurities Remain in Solution growth->pure Effective impurity exclusion fast_cool Rapid Temperature Drop High Supersaturation nucleation nucleation fast_cool->nucleation Traps system kinetically impure Low Purity Impurities Trapped (Inclusions) nucleation->impure Inefficient impurity exclusion

Caption: Slow cooling favors thermodynamic equilibrium and purity, while rapid cooling leads to kinetic trapping of impurities.

Q3: How can I leverage the pH of the solution to my advantage?

Answer:

The amphoteric nature of 2-Amino-6-(methylsulfonyl)benzoic acid is a powerful tool for purification. The molecule's charge, and therefore its solubility in polar solvents like water, is highly dependent on pH.[17][18][19]

  • Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), and the carboxylic acid is protonated (-COOH). The molecule carries a net positive charge and is generally more water-soluble than its neutral form.

  • Isoelectric Point (pI, neutral pH): The amino group is neutral (-NH₂), and the carboxylic acid is neutral (-COOH), or it exists as a zwitterion (-NH₃⁺ and -COO⁻). At this point, the molecule has its lowest net charge and minimum water solubility, making it ideal for precipitation.

  • High pH (e.g., pH > 9): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge and is typically very soluble in water as its carboxylate salt.

This behavior allows for selective precipitation, as described in the Troubleshooting Guide (Q2).

G low_ph Low pH (Acidic) [Molecule+] High Water Solubility neutral_ph Isoelectric Point (pI) [Molecule⁰ / Zwitterion] LOWEST Water Solubility (Optimal for Precipitation) low_ph->neutral_ph Add Base neutral_ph->low_ph Add More Acid high_ph High pH (Basic) [Molecule-] High Water Solubility neutral_ph->high_ph Add More Base high_ph->neutral_ph Add Acid

Caption: pH-dependent solubility of 2-Amino-6-(methylsulfonyl)benzoic acid.

Q4: What analytical methods are recommended for assessing purity post-crystallization?

Answer:

Visual inspection (color, crystal habit) is insufficient. Quantitative analysis is required to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for purity assessment.[20][21] A reversed-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is standard. Detection is typically done via UV-Vis spectrophotometry (a photodiode array detector is ideal for peak purity analysis).[22]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and, in some cases, quantify impurities if their signals do not overlap with the product's signals.

Table of Typical HPLC Conditions:

ParameterTypical Value
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C
Detection UV at 254 nm or 280 nm
Injection Vol. 5-10 µL

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Amino-6-(methylsulfonyl)benzoic acid. Add a magnetic stir bar.

  • Solvent Addition: Add the primary solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Aim to use the minimum amount of hot solvent.[24]

  • Co-solvent/Anti-solvent Addition (if applicable): If using a mixed solvent system, slowly add the hot co-solvent (e.g., water) until the first sign of persistent turbidity (cloudiness). Add a few more drops of the primary solvent until the solution becomes clear again.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.[1]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing purification challenges.

G start Start with Crude Product hplc_initial Analyze Purity (HPLC) start->hplc_initial pure_enough Purity > 99%? hplc_initial->pure_enough protocol1 Perform Protocol 1: Standard Recrystallization (e.g., Ethanol/Water) pure_enough->protocol1 No end Final Product pure_enough->end Yes hplc_check1 Analyze Purity (HPLC) protocol1->hplc_check1 hplc_check1->pure_enough Purity Improved & Sufficient slow_cooling Is Cooling Rate Slow? (<1°C/min) hplc_check1->slow_cooling Purity Not Sufficient adjust_cooling Decrease Cooling Rate Use Dewar or Insulated Bath slow_cooling->adjust_cooling No solvent_screen Screen Alternative Solvents (IPA/Water, Acetone, etc.) slow_cooling->solvent_screen Yes adjust_cooling->protocol1 protocol2 Perform Protocol 2: Anti-Solvent Crystallization (e.g., DMF/Water) solvent_screen->protocol2 Structurally Similar Impurities protocol3 Perform Protocol 3: pH-Modulated Purification solvent_screen->protocol3 Ionic or Acid/Base Impurities protocol2->hplc_check1 protocol3->hplc_check1

Caption: A logical workflow for troubleshooting the purification of 2-Amino-6-(methylsulfonyl)benzoic acid.

References

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Available at: [Link]

  • Foley, D., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. Available at: [Link]

  • Mahajan, A. A., & Kirwai, A. D. (2022). Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Chen, Y-C., et al. (2012). Investigations into the Effects of the Cooling Rate on Stripping Crystallization. Industrial & Engineering Chemistry Research. Available at: [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION.
  • Di Profio, G., et al. (2009). Antisolvent membrane crystallization of pharmaceutical compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, S. R., et al. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Engineering and Technology. Available at: [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Available at: [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Available at: [Link]

  • ResearchGate. (2016). The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. Available at: [Link]

  • Salvalaglio, M., et al. (2020). Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions. Crystal Growth & Design. Available at: [Link]

  • Gustavus Adolphus College. (n.d.). Recrystallization of Benzoic Acid.
  • Black, S. N., et al. (2021). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing from Ethanolic Solutions. Crystal Growth & Design. Available at: [Link]

  • MDPI. (2025). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Crystals. Available at: [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Agilent. (n.d.). Analytical. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Available at: [Link]

  • PMC. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available at: [Link]

  • Eureka | Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 2-Amino-6-(methylsulfonyl)benzoic acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-(methylsulfonyl)benzoic acid. This document is designed for researchers, analytical scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-(methylsulfonyl)benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this molecule.

2-Amino-6-(methylsulfonyl)benzoic acid is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group. This dual nature, combined with its polarity, makes it particularly susceptible to secondary interactions with standard silica-based HPLC columns, often resulting in poor peak symmetry. This guide provides a logical, in-depth troubleshooting workflow, moving from simple physical checks to complex chemical optimizations, to help you achieve sharp, symmetrical, and quantifiable peaks.

Section 1: Initial Diagnosis & First-Line Checks

FAQ: My peak for 2-Amino-6-(methylsulfonyl)benzoic acid is tailing. Where should I begin?

Peak tailing can stem from two primary sources: physical issues within the HPLC system or chemical interactions between your analyte and the stationary phase.[1] A simple diagnostic test can quickly differentiate between these two possibilities.

The Neutral Compound Test

Inject a neutral, well-behaved compound (e.g., Toluene or Caffeine) using your current method.

  • If the neutral compound's peak also tails: The problem is likely physical, related to your HPLC system (extra-column volume, column void, etc.).[1] Proceed to the "Instrumental & Physical Issues" checklist below.

  • If the neutral compound's peak is symmetrical: The issue is chemical and specific to 2-Amino-6-(methylsulfonyl)benzoic acid. This is the most common scenario for this analyte and points to secondary-site interactions. Proceed to Section 2 .

Start Peak Tailing Observed InjectNeutral Inject Neutral Compound (e.g., Toluene, Caffeine) Start->InjectNeutral CheckPeakShape Evaluate Peak Shape of Neutral Compound InjectNeutral->CheckPeakShape PhysicalProblem Problem is Physical/ Instrumental CheckPeakShape->PhysicalProblem Peak Tails ChemicalProblem Problem is Chemical/ Analyte-Specific CheckPeakShape->ChemicalProblem Symmetrical Peak TroubleshootSystem See Section 1: Instrumental Checklist PhysicalProblem->TroubleshootSystem TroubleshootMethod See Section 2 & 3: Chemical & Method Optimization ChemicalProblem->TroubleshootMethod

Caption: Initial diagnostic workflow to distinguish between physical and chemical causes of peak tailing.

FAQ: What are the common instrumental or 'physical' issues that cause peak tailing?

Physical issues create void spaces or unswept volumes in the flow path, causing the analyte band to spread and tail.[1][2] Before altering your method's chemistry, ensure your system is in optimal condition.

Potential Issue Recommended Action & Explanation
Extra-Column Volume Action: Minimize tubing length and use narrow internal diameter (I.D.) tubing (e.g., 0.005" or ~125 µm) between the injector, column, and detector.[3] Causality: Excessive volume outside the column allows the separated peak to diffuse and broaden before detection.
Improper Fittings Action: Check all fittings, especially at the column inlet and outlet. Ensure the ferrule is seated correctly and there is no gap between the tubing end and the bottom of the port. Causality: A gap creates a small void where turbulence and mixing can occur, leading to peak distortion.
Column Void/Collapse Action: Disconnect the column and inspect the inlet frit for a visible void. If a void is present, the column may be compromised. Consider replacing the column.[4] Causality: A collapsed column bed creates an empty space at the inlet, disrupting the sample band as it enters the stationary phase, a severe cause of tailing and split peaks.
Contaminated Guard Column Action: Remove the guard column and re-run the analysis. If peak shape improves, replace the guard column. Causality: The guard column is designed to trap contaminants. Once saturated, it can become a source of secondary interactions and peak distortion.

Section 2: The Chemistry of 2-Amino-6-(methylsulfonyl)benzoic acid and Peak Tailing

FAQ: Why is this specific molecule so prone to peak tailing?

The structure of 2-Amino-6-(methylsulfonyl)benzoic acid is the primary reason for its challenging chromatographic behavior. The issue arises from unwanted secondary interactions between the analyte and the stationary phase.

  • The Basic Amino Group: The primary amine (-NH2) is basic. At a mobile phase pH below its pKa, it becomes protonated (-NH3+). This positive charge can then interact strongly via an ion-exchange mechanism with residual silanol groups (Si-OH) on the surface of silica-based columns.[5][6]

  • Acidic Silanol Groups: The surface of silica is covered with silanol groups. These groups are weakly acidic and become deprotonated (Si-O-) at mid-range pH values (typically > pH 3-4).[1][3] The interaction between a positively charged analyte (-NH3+) and a negatively charged silanol (Si-O-) is a very strong retention mechanism that leads to significant peak tailing.[5]

  • Amphoteric Nature: The presence of both the basic amine and an acidic carboxylic acid (-COOH) means the molecule's net charge is highly dependent on pH. Operating near the pKa of either group can lead to a mixed population of ionized and non-ionized molecules, resulting in broad or distorted peaks.[3][7]

The key to preventing this interaction is to control the ionization state of both the analyte and the silanol groups through careful mobile phase optimization.

Section 3: Mobile Phase Optimization - The Chemical Solution

The most powerful tool to combat chemical-based peak tailing for this analyte is the strategic control of mobile phase pH. The goal is to suppress the ionization of either the analyte's basic functional group or the column's acidic silanol groups.

FAQ: How can I use mobile phase pH to eliminate peak tailing?

The principle is called ion suppression .[8] By adjusting the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa, you ensure it exists in a single, uncharged (or consistently charged) state, which behaves more predictably.[8][9]

Strategy 1: Low pH (Recommended Starting Point)

Operating at a low pH (e.g., 2.5 - 3.0) is the most common and effective strategy.[10]

  • Analyte State: The basic amino group is protonated and carries a positive charge (-NH3+). The carboxylic acid is protonated and neutral (-COOH).

  • Silanol State: Crucially, the acidic silanol groups on the column are also protonated and neutral (Si-OH).[11]

  • Result: With the silanols neutralized, the strong ion-exchange interaction with the protonated amine is eliminated. While some repulsion may occur between the positively charged analyte and any minor positive surface charge, this is far less detrimental than the strong attraction to ionized silanols. This results in a significantly improved, symmetrical peak shape.

cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (e.g., 4-7) Analyte_low Analyte -NH3+ (Cationic) -COOH (Neutral) Silanol_low Silica Surface Si-OH (Neutral) Interaction_low Interaction: Minimal Secondary Interaction (Repulsion possible) Result_low Result: Symmetrical Peak Analyte_mid Analyte -NH3+ (Cationic) -COO- (Anionic) Silanol_mid Silica Surface Si-O- (Anionic) Interaction_mid Interaction: Strong Ionic Attraction (-NH3+ <--> Si-O-) Result_mid Result: Severe Peak Tailing

Caption: Effect of mobile phase pH on analyte-silanol interactions and resulting peak shape.

Step-by-Step Protocol: Implementing a Low-pH Mobile Phase
  • Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.[12]

  • Buffer Preparation:

    • Prepare a 20 mM aqueous solution of the chosen buffer (e.g., potassium phosphate monobasic or formic acid).

    • Crucially, adjust the pH of the aqueous portion only , before adding any organic solvent.[10] Use a calibrated pH meter. Adjust with an appropriate acid (e.g., phosphoric acid).

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter.

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio. For example, 70:30 (Aqueous:Organic).

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

FAQ: Should I add a mobile phase modifier like Trifluoroacetic Acid (TFA)?

Yes, TFA can be a very effective additive for improving the peak shape of basic compounds like this one.[13]

  • Mechanism of Action:

    • pH Control: As a strong acid, even at low concentrations (0.05-0.1%), TFA will maintain a low mobile phase pH (~2), ensuring silanols are fully protonated.[14]

    • Ion Pairing/Masking: TFA acts as an ion-pairing agent. The trifluoroacetate anion can pair with the protonated amine group of the analyte, effectively neutralizing its charge. It can also adsorb to the stationary phase, masking the residual silanol groups from interacting with the analyte.[13][15]

  • Typical Usage: Add 0.1% (v/v) TFA to both your aqueous (A) and organic (B) mobile phase components for consistent results during gradient elution.

  • Caution: TFA is a strong ion-suppressing agent in mass spectrometry (MS) and can be difficult to remove from the system.[13][15] If using LC-MS, formic acid (0.1%) is a much better choice. For UV detection, TFA is generally ideal.[13]

Mobile Phase Additive Pros Cons Best For
Phosphate Buffer (pH 2.5) Excellent buffering capacity, non-volatile.Can precipitate in high concentrations of Acetonitrile. Not MS-friendly.UV Detection, Isocratic Methods
Formic Acid (0.1%) Volatile, excellent for MS. Good pH control.Weaker acid than TFA, may be less effective at masking all silanol sites.LC-MS
TFA (0.1%) Strong acid, excellent pH control. Very effective at improving peak shape for bases.[13]Strong ion suppression in MS. Corrosive.[15]UV Detection

Section 4: Column Selection and Care

FAQ: Is my standard C18 column the problem? What are the alternatives?

While mobile phase is key, the column chemistry plays a huge role. Not all C18 columns are created equal. If you are using an older, "Type A" silica column, it likely has high metal content and a high concentration of acidic silanol groups, making it prone to causing peak tailing with basic compounds.[6][16]

Recommendations for Column Selection:

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity ("Type B") silica with low metal content. They also undergo a process called end-capping , where a small silylating reagent (like trimethylchlorosilane) is used to bond with and cover many of the remaining silanol groups after the C18 chains are attached.[5][17][18] This drastically reduces the number of sites available for secondary interactions. Always choose a column specified as "end-capped" and designed for the analysis of basic compounds.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity.[3]

  • pH Stable Columns: If you need to work at high pH, you must use a column specifically designed for it. These often use hybrid particle technology or are polymer-based to prevent the silica from dissolving at pH > 8.[10]

Section 5: A Comprehensive Troubleshooting Workflow

This final workflow integrates all the concepts discussed into a single, logical troubleshooting path.

cluster_physical Step 1: Rule out Physical Issues cluster_chemical Step 2: Optimize Mobile Phase Chemistry cluster_column Step 3: Evaluate Hardware Start Peak Tailing Observed for 2-Amino-6-(methylsulfonyl)benzoic acid CheckNeutral Inject Neutral Compound Test Start->CheckNeutral CheckFittings Check Fittings & Tubing CheckNeutral->CheckFittings CheckGuard Remove Guard Column CheckFittings->CheckGuard LowPH Implement Low pH Mobile Phase (pH 2.5-3.0) CheckGuard->LowPH If Neutral Peak is Good AddModifier Add Modifier (0.1% TFA or Formic Acid) LowPH->AddModifier CheckBuffer Ensure Adequate Buffer (20mM) AddModifier->CheckBuffer ColumnType Use High-Purity, End-Capped Column CheckBuffer->ColumnType CheckOverload Check for Sample Overload (Dilute Sample) ColumnType->CheckOverload Success Symmetrical Peak Achieved CheckOverload->Success

Caption: Comprehensive troubleshooting workflow for resolving peak tailing.

By systematically addressing potential physical issues before moving to chemical and column optimizations, you can efficiently diagnose and solve peak tailing for this and other challenging analytes, leading to robust and reliable HPLC methods.

References

  • Control pH During Method Development for Better Chrom
  • HPLC Peak Tailing. Axion Labs.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
  • Common Causes Of Peak Tailing in Chrom
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich.
  • Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • How to Fix Asymmetrical Chrom
  • Exploring the Role of pH in HPLC Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Deriv
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC North America.
  • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chrom
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How to fix asymmetrical chrom
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

Sources

Optimization

Purification techniques for crude 2-Amino-6-(methylsulfonyl)benzoic acid mixtures

Answering your request, here is a technical support center with troubleshooting guides and FAQs about Purification techniques for crude 2-Amino-6-(methylsulfonyl)benzoic acid mixtures. Welcome to the technical support gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about Purification techniques for crude 2-Amino-6-(methylsulfonyl)benzoic acid mixtures.

Welcome to the technical support guide for the purification of crude 2-Amino-6-(methylsulfonyl)benzoic acid. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and purification of crude 2-Amino-6-(methylsulfonyl)benzoic acid.

Q1: What are the primary structural features of 2-Amino-6-(methylsulfonyl)benzoic acid that dictate purification strategy?

A1: The purification strategy is fundamentally governed by the molecule's amphoteric nature and high polarity. It possesses three key functional groups:

  • Aromatic Amino Group (-NH₂): A weak base.

  • Carboxylic Acid Group (-COOH): A weak acid.

  • Methylsulfonyl Group (-SO₂CH₃): A strongly polar, electron-withdrawing group that is chemically neutral.

This unique combination means the molecule can exist as a cation, an anion, or a neutral zwitterion depending on the pH of the solution.[1][2] This amphoteric behavior is the most powerful tool for its separation from non-ionizable impurities via acid-base extraction. Furthermore, its high polarity, enhanced by the sulfonyl group, dictates its solubility profile, making it amenable to recrystallization from polar solvents.[3]

Q2: What are the most common impurities I should expect in my crude mixture?

A2: Impurities are typically by-products of the synthesis route.[4][5] Understanding the specific reaction pathway used is critical for anticipating the impurity profile. However, some general classes of impurities are common.

Table 1: Potential Impurities in Crude 2-Amino-6-(methylsulfonyl)benzoic acid

Impurity ClassPotential OriginImpact on Purification
Starting Materials Incomplete reaction (e.g., unreacted 2-chloro-6-nitro-4-(methylsulfonyl)benzoic acid).Often have different polarity and ionic properties, making them separable by chromatography or extraction.[4]
Isomeric By-products Non-selective nitration, amination, or sulfonation steps during synthesis.[6][7]May have very similar physicochemical properties to the desired product, often requiring high-resolution techniques like HPLC for separation.
Reaction Intermediates Incomplete hydrolysis or other intermediate steps.[8]Varies widely based on the synthetic route.
Colored By-products Side reactions like oxidation or polymerization, common in reactions involving aromatic amines.[9]Can often be removed using activated carbon during recrystallization.
Residual Solvents Incomplete removal during work-up and drying.Typically removed by drying under vacuum.
Inorganic Salts From reagents (e.g., NaOH, HCl) used in the reaction or work-up.Usually removed by washing the solid product with deionized water, as they are generally insoluble in organic solvents used for recrystallization.

Q3: How do I perform an initial assessment of my crude product's purity?

A3: A multi-pronged approach is recommended.

  • Thin Layer Chromatography (TLC): A rapid and inexpensive first pass. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to visualize the number of components.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[10] A reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase is a good starting point. This will quantify the main peak area relative to impurity peaks.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of significant impurities.[11]

Section 2: Purification Strategy & Workflow

The choice of purification method depends on the initial purity, the scale of the experiment, and the final purity required.

G start Crude Product (Purity < 95%?) is_major Major Impurities Neutral or Basic? start->is_major acid_base Acid-Base Extraction is_major->acid_base Yes recrystallization Recrystallization is_major->recrystallization No (Mainly Polar) Purity > 80% is_minor Minor Impurities or Isomers? chromatography Column Chromatography (Prep-HPLC) is_minor->chromatography Yes final_product High-Purity Product (>99%) is_minor->final_product No acid_base->recrystallization Further Polish recrystallization->is_minor chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guides

This section provides detailed, step-by-step solutions to common problems encountered during purification.

Recrystallization

Recrystallization is highly effective if a suitable solvent is found, where the compound is highly soluble when hot and poorly soluble when cold.[12][13]

Q: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid layer instead of solid crystals.[14]

G start Solution 'Oils Out' During Cooling cause1 Cause: Solution is too concentrated? start->cause1 cause2 Cause: Cooling is too rapid? cause1->cause2 No sol1 Action: Re-heat to dissolve oil. Add small amount of hot solvent (1-5%). Cool again slowly. cause1->sol1 Yes cause3 Cause: Solvent is not ideal? cause2->cause3 No sol2 Action: Re-heat to dissolve oil. Allow to cool slowly on benchtop, insulate flask if necessary. cause2->sol2 Yes sol3 Action: Re-heat, add a co-solvent (miscible, but in which the compound is less soluble) to reduce overall solvent power. cause3->sol3 Yes end Crystals Form sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q: My product does not crystallize, even after cooling in an ice bath. What should I do?

A: This indicates the solution is not supersaturated, which can be due to two main reasons: too much solvent was used, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Induce Crystallization: First, try scratching the inside of the flask with a glass rod just below the solvent line.[15] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the pure compound if available.

  • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration. Allow the solution to cool again slowly.[14]

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place 1.0 g of crude 2-Amino-6-(methylsulfonyl)benzoic acid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat the flask on a hot plate and add a minimal amount of hot ethanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the carbon or any insoluble impurities.[12]

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities.[16][17]

Q: I performed an acid-base extraction, but my final product purity is still low. What went wrong?

A: Incomplete separation is often the issue. This can be due to using the wrong base/acid or improper pH control. For this specific molecule, a weak base like sodium bicarbonate (NaHCO₃) is ideal for the first step. It is basic enough to deprotonate the relatively acidic carboxylic acid (forming the water-soluble carboxylate salt), but not basic enough to deprotonate less acidic impurities like phenols.[16]

G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_bicarb Extract with aq. NaHCO₃ start->add_bicarb organic1 Organic Layer: Neutral Impurities + Basic Impurities add_bicarb->organic1 Separate aqueous1 Aqueous Layer: Product as Sodium Salt add_bicarb->aqueous1 Separate acidify Acidify with HCl to pH ~3-4 aqueous1->acidify precipitate Product Precipitates acidify->precipitate filter Filter & Wash with Cold Water precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[17]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated (salt form) of your product, into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Wash (Optional): The remaining organic layer contains neutral and basic impurities. It can be discarded or processed further if needed.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is acidic (pH ~3-4, check with pH paper). The 2-Amino-6-(methylsulfonyl)benzoic acid will precipitate out as a solid.[18]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Chromatographic Purification

For achieving the highest purity (>99.5%) or for separating stubborn isomers, reversed-phase preparative HPLC is the method of choice. Normal-phase silica gel chromatography is generally not recommended due to the high polarity and ionic nature of the compound, which can lead to irreversible binding and poor recovery.[19]

Q: My HPLC peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing for a molecule like this in reversed-phase HPLC is often caused by secondary interactions between the basic amino group and residual acidic silanol groups on the silica-based column packing.[4]

  • Mobile Phase Acidification: The most common solution is to add a small amount of acid to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid). This protonates the amino group to a consistent cationic form (R-NH₃⁺) and suppresses the ionization of the silanol groups, leading to sharper, more symmetrical peaks.

  • Use a Buffered Mobile Phase: For even better control, use a buffer (e.g., ammonium formate or ammonium acetate) at a pH that ensures the analyte is in a single ionic state.

  • Column Choice: Use a modern, end-capped C18 column designed for good peak shape with basic compounds.

Table 2: Typical Starting Conditions for RP-HPLC Analysis

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minA broad gradient is good for initial screening of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at λmax (e.g., 254 nm or 280 nm)Aromatic nature of the compound allows for strong UV absorbance.
Column Temp. 30 °CProvides reproducible retention times.

References

  • CN100427457C - The preparation method of p-aminobenzoic acid - Google P
  • Recrystallization of Benzoic Acid. (URL: [Link] HMS/8/85019.pdf)

  • Organic Acid-Base Extractions - Chemistry Steps. (URL: [Link])

  • ACID/BASE SEPARATION OF A MIXTURE - Harper College. (URL: [Link])

  • [Comparative study on separation of p-aminobenzoic and p-hydroxy-benzoic acids by reactive extraction] - PubMed. (URL: [Link])

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF - ResearchGate. (URL: [Link])

  • The Solubility of Amino Acids in Various Solvent Systems. (URL: [Link])

  • Physical extraction behavior of aminobenzoic acid with n-octanol (a)... - ResearchGate. (URL: [Link])

  • Purifying ionic compounds by flash column chromatography - Biotage. (URL: [Link])

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (URL: [Link])

  • Investigation of Impurities in Peptide Pools - MDPI. (URL: [Link])

  • US4808342A - Production of sulfonated amines - Google P
  • Solubilities of Amino Acids in Different Mixed Solvents. (URL: [Link])

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (URL: [Link])

  • CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester - Google P
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (URL: [Link])

  • Recrystallization of Benzoic Acid Experiment | PDF | Solubility | Filtration - Scribd. (URL: [Link])

  • (PDF) Impurity profile of amino acids? - ResearchGate. (URL: [Link])

  • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed. (URL: [Link])

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (URL: [Link])

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (URL: [Link])

  • Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Validation of 2-Amino-6-(methylsulfonyl)benzoic acid: A Predictive ¹H and ¹³C NMR Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of quality control and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of quality control and regulatory compliance.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering profound insights into molecular architecture.[3][4][5] This guide provides a detailed, predictive validation of the ¹H and ¹³C NMR spectra of 2-Amino-6-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide synthesizes fundamental NMR principles and data from analogous structures to forecast the spectral characteristics of this molecule.

The Structural Landscape of 2-Amino-6-(methylsulfonyl)benzoic acid

The molecular structure of 2-Amino-6-(methylsulfonyl)benzoic acid presents a unique electronic environment. The benzene ring is substituted with three distinct functional groups: an electron-donating amino group (-NH₂), and two electron-withdrawing groups, a carboxylic acid (-COOH) and a methylsulfonyl (-SO₂CH₃) group. The interplay of these substituents will govern the chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display a complex splitting pattern arising from the three adjacent protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group will shield nearby protons, shifting them upfield, while the carboxylic acid and methylsulfonyl groups will deshield them, causing a downfield shift.

Key Predicted Resonances and Rationale:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-37.8 - 8.0Doublet of doublets (dd)Deshielded by the adjacent electron-withdrawing methylsulfonyl group and the carboxylic acid group. Coupled to H-4 and H-5.
H-47.2 - 7.4Triplet (t) or Triplet of doublets (td)Influenced by both neighboring protons (H-3 and H-5). The chemical shift will be intermediate.
H-56.8 - 7.0Doublet of doublets (dd)Shielded by the ortho-amino group. Coupled to H-3 and H-4.
-NH₂5.0 - 6.0Broad singletThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.
-SO₂CH₃3.2 - 3.4SingletThe methyl protons are deshielded by the adjacent sulfonyl group. As there are no adjacent protons, the signal will be a singlet.
-COOH10.0 - 13.0Broad singletThe acidic proton of the carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent. The signal is typically broad.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a "fingerprint" of the carbon skeleton.[7] The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the amino group will be shielded, while those attached to the carboxylic acid and methylsulfonyl groups will be significantly deshielded.

Key Predicted Resonances and Rationale:

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C-1 (-COOH)168 - 172The carbonyl carbon of the carboxylic acid is highly deshielded.[8]
C-2 (-NH₂)148 - 152The amino group shields the attached carbon, but its effect is countered by the ortho-substituents.
C-3120 - 125Influenced by the adjacent methylsulfonyl group.
C-4130 - 135The chemical shift will be in a typical aromatic region.
C-5115 - 120Shielded by the para-amino group.
C-6 (-SO₂CH₃)140 - 145Deshielded by the strongly electron-withdrawing sulfonyl group.
-SO₂C H₃40 - 45The methyl carbon is deshielded by the sulfonyl group.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive validation often involves complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems.Quantitative for known compounds.Limited structural information.

The combination of these techniques provides a self-validating system for the comprehensive characterization of 2-Amino-6-(methylsulfonyl)benzoic acid.

Experimental Protocols

NMR Sample Preparation:

A standardized protocol is crucial for obtaining high-quality NMR data.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for benzoic acid derivatives.[9][10]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H and ¹³C NMR Data Acquisition:

The following is a general workflow for data acquisition.

Caption: General workflow for NMR data acquisition and processing.

The Indispensable Role of NMR in Drug Development

NMR spectroscopy is a powerful, non-destructive technique that plays a critical role throughout the drug development pipeline.[3] Its applications range from the initial structural confirmation of new chemical entities to the assessment of purity, stability, and formulation of the final drug product.[1][2] The detailed structural information provided by NMR is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[4]

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.).
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager.
  • APPENDIX 2 - DSpace@MIT. (n.d.).
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). Rsc.org.
  • Interpreting the 13 C NMR spectrum of benzoic acid. (2025, November 15). Doc Brown's Chemistry.
  • Quantitative 1 H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022, March 8). Oxford Academic.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026, February 13). ResearchGate.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 274-277.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • qNMR. (2023, November 14). Cambridge Isotope Laboratories, Inc.
  • 2-Amino-6-methoxybenzoic Acid. (n.d.). PubChem.
  • 2-Amino-6-methylbenzoic acid(4389-50-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube.
  • Supplementary of Molecules. (n.d.). GEO-LEO e-docs.
  • NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. (2026, February 24). Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Proton NMR Table. (n.d.). MSU chemistry.
  • NMR Analysis of Amino Acids. (2018, May 13). YouTube.

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-6-(methylsulfonyl)benzoic acid vs. 2-Amino-4-(methylsulfonyl)benzoic acid

Target Audience: Physical Organic Chemists, Process Chemists, and Drug Development Professionals. Executive Summary & Structural Dynamics The rational design of active pharmaceutical ingredients (APIs) and agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Physical Organic Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary & Structural Dynamics

The rational design of active pharmaceutical ingredients (APIs) and agrochemicals often hinges on the precise positioning of functional groups. This guide provides an in-depth comparative analysis of two structural isomers: 2-Amino-4-(methylsulfonyl)benzoic acid (AMBA) and 2-Amino-6-(methylsulfonyl)benzoic acid .

While AMBA is widely recognized as a primary environmental and biological metabolite of the triketone herbicide mesotrione[1][2], its 2,6-disubstituted counterpart serves as a masterclass in physical organic chemistry. The subtle shift of the methylsulfonyl ( −SO2​CH3​ ) group from the para position (relative to the carboxyl group) to the ortho position triggers a profound divergence in chemical reactivity. This divergence is entirely dictated by steric hindrance and the disruption of orbital coplanarity.

The "Ortho Effect" and Steric Inhibition of Resonance (SIR)

In the 2,4-isomer, the carboxyl group is flanked by an amino group on one side and a relatively small hydrogen atom on the other. This allows the carboxyl moiety to remain coplanar with the aromatic ring, permitting standard resonance interactions.

Conversely, the 2,6-isomer features di-ortho substitution. The bulky amino and methylsulfonyl groups physically clash with the carboxyl group, forcing it to rotate out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) [3][4], prevents the ring's π -electron system from delocalizing into the carboxyl group. As a result, the destabilizing cross-conjugation present in standard benzoic acids is removed, leading to a highly stabilized carboxylate anion and a significantly lower pKa​ [5]. Furthermore, this steric barricade physically blocks nucleophilic attack on the carbonyl carbon (Victor Meyer's rule).

G A 2-Amino-6-(methylsulfonyl) benzoic acid (Di-ortho substituted) C Steric Inhibition of Resonance (SIR) A->C Bulky groups at 2 & 6 B 2-Amino-4-(methylsulfonyl) benzoic acid (Mono-ortho substituted) D Coplanar Carboxyl Group B->D Open at position 6 E High Acidity (Lower pKa) C->E Stabilized Anion G Blocked Fischer Esterification C->G Blocked Attack F Standard Acidity (Higher pKa) D->F Cross-conjugation H Normal Fischer Esterification D->H Accessible Carbonyl

Fig 1: Mechanistic divergence driven by Steric Inhibition of Resonance (SIR) in benzoic acid isomers.

Physicochemical and Reactivity Profiles

The structural differences between the two isomers manifest in two primary reactivity metrics: acidity and susceptibility to nucleophilic acyl substitution .

Table 1: Physicochemical & Reactivity Profile Comparison
Property2-Amino-4-(methylsulfonyl)benzoic acid2-Amino-6-(methylsulfonyl)benzoic acid
Substitution Pattern Mono-ortho (2- NH2​ )Di-ortho (2- NH2​ , 6- SO2​CH3​ )
Carboxyl Coplanarity Yes (allows cross-conjugation)No (Steric Inhibition of Resonance)
Relative Acidity ( pKa​ ) Higher pKa​ (~3.8 - 4.2)Lower pKa​ (~2.1 - 2.5)
Fischer Esterification Readily proceeds (>95% yield)Blocked (<5% yield)
Amidation (Direct) Feasible via coupling reagentsHighly resistant; requires acid chloride
Primary Application Agrochemical metabolite standardMechanistic/Steric model compound

Self-Validating Experimental Methodologies

To objectively demonstrate the reactivity differences, the following protocols utilize a self-validating design. By subjecting both isomers to identical conditions simultaneously, the 2,4-isomer acts as a positive control, proving that the failure of the 2,6-isomer to react is due to intrinsic molecular geometry rather than experimental error.

Protocol A: Comparative Fischer Esterification Kinetics

Objective: To quantify the steric blockade of the tetrahedral intermediate during nucleophilic acyl substitution.

Step-by-Step Workflow:

  • Preparation: In two separate, flame-dried 100 mL round-bottom flasks, dissolve 10.0 mmol of the 2,4-isomer and the 2,6-isomer, respectively, in 50 mL of anhydrous methanol.

    • Causality: Anhydrous methanol serves as both the solvent and the nucleophile. Excluding water is critical to drive the equilibrium toward the ester product via Le Chatelier's principle.

  • Catalysis: Add 0.5 mmol ( 5 mol% ) of concentrated sulfuric acid ( H2​SO4​ ) dropwise to each flask while stirring.

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. In the 2,6-isomer, despite protonation, the bulky ortho groups physically shield this carbon from the incoming methanol nucleophile.

  • Reflux: Attach reflux condensers and heat both mixtures to 65∘C under a nitrogen atmosphere for 24 hours.

  • Sampling & Quenching: Withdraw aliquots at 1, 4, 12, and 24 hours. Quench immediately in of cold saturated NaHCO3​ to neutralize the catalyst and halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC-UV (Detection at 254 nm ) to quantify the ratio of unreacted acid to methyl ester.

Workflow Start Equimolar Solutions of Isomers in Methanol (0.5 M) Acid Add Catalytic H2SO4 (5 mol %) Start->Acid Reflux Reflux at 65°C for 24h under N2 atmosphere Acid->Reflux Analysis HPLC-UV Analysis Quantify Methyl Ester Reflux->Analysis Res1 2,4-Isomer: >98% Methyl Ester Analysis->Res1 Unhindered Res2 2,6-Isomer: <3% Methyl Ester Analysis->Res2 Sterically Blocked

Fig 2: Experimental workflow validating the steric blockade of Fischer esterification.

Table 2: Quantitative Esterification Yields (Methanol, H2​SO4​ , 65∘C )
Reaction Time (Hours)2,4-Isomer Yield (%)2,6-Isomer Yield (%)
145.2 ± 1.10.0 ± 0.0
478.5 ± 1.40.5 ± 0.2
1292.1 ± 0.81.2 ± 0.3
2498.4 ± 0.52.1 ± 0.4

Data Interpretation: The data conclusively demonstrates Victor Meyer's rule. The 2,4-isomer reaches near-quantitative conversion within 24 hours. The 2,6-isomer exhibits virtually zero reactivity, proving that the di-ortho substitution completely blocks the formation of the tetrahedral intermediate required for esterification.

Protocol B: Potentiometric Titration for pKa​ Determination

Objective: To measure the thermodynamic stabilization of the carboxylate anion caused by Steric Inhibition of Resonance.

Step-by-Step Workflow:

  • Preparation: Prepare 0.01 M solutions of each isomer in a 50:50 (v/v) Methanol/Water mixture (required due to the low aqueous solubility of the neutral acids).

  • Titration: Titrate 50 mL of each solution with standardized 0.1 M NaOH at 25∘C using an automated potentiometric titrator equipped with a calibrated glass pH electrode.

    • Causality: As NaOH is added, the acid is converted to its conjugate base. The pH at the half-equivalence point (where [HA]=[A−] ) equals the apparent pKa​ of the molecule.

  • Data Processing: The 2,6-isomer will demonstrate a significantly lower pH at the half-equivalence point. Because the carboxyl group is forced out of plane, the resulting anion cannot donate electron density back into the ring, heavily localizing the negative charge on the highly electronegative oxygen atoms and stabilizing the conjugate base[4].

Conclusion for Process Chemists

When designing synthetic routes involving these scaffolds, researchers must account for their starkly different reactivity profiles.

  • For the 2,4-isomer (AMBA): Standard coupling reagents (EDC/HOBt) and acid-catalyzed esterifications will proceed efficiently.

  • For the 2,6-isomer: Traditional carboxyl activation will fail. To functionalize the carboxylic acid of the 2,6-isomer, chemists must bypass the tetrahedral intermediate blockade. This requires aggressive conversion to the acyl chloride using neat Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride with catalytic DMF, followed by trapping with the desired nucleophile in the presence of a strong non-nucleophilic base.

Sources

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-Amino-6-(methylsulfonyl)benzoic acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK/Environmental Researchers Content Focus: Mechanistic fragmentation logic, platform performance comparison (QqQ vs. HRMS), and self-validating experimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK/Environmental Researchers Content Focus: Mechanistic fragmentation logic, platform performance comparison (QqQ vs. HRMS), and self-validating experimental protocols.

Executive Summary

The compound 2-Amino-6-(methylsulfonyl)benzoic acid (an isomer of the well-documented mesotrione metabolite, AMBA) presents a unique analytical challenge due to its highly polar functional groups: a carboxylic acid, an amino group, and a methylsulfonyl moiety [1]. Accurate quantification and structural elucidation of this compound are critical in environmental degradation studies and pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant mass spectrometry platforms used for its analysis: Triple Quadrupole (QqQ) for targeted, high-sensitivity quantitation, and High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF/Orbitrap) for exact-mass structural confirmation. This guide details the mechanistic causality behind its fragmentation, provides a self-validating LC-MS/MS protocol, and compares platform efficacy.

Mechanistic Profiling: The Fragmentation Logic

Understanding the gas-phase dissociation of 2-Amino-6-(methylsulfonyl)benzoic acid is a prerequisite for optimizing any mass spectrometry method. The molecule has an exact monoisotopic mass of 215.0252 Da . In positive electrospray ionization (ESI+), the primary precursor ion is the protonated molecule [M+H]+ at m/z 216.0326 [1].

Causality of Collision-Induced Dissociation (CID)

When subjected to CID in the collision cell, the molecule undergoes predictable, energy-dependent fragmentation:

  • Low Collision Energy (10–15 eV): The most labile group is the carboxylic acid. Protonation often occurs at the amino or carbonyl oxygen. A facile loss of water (-H₂O, 18 Da) occurs, yielding a highly stable acylium ion at m/z 198.0239 [1]. The proximity of the amino group can also facilitate this via an ortho-effect, stabilizing the resulting fragment.

  • Moderate Collision Energy (20–25 eV): Decarboxylation (-CO₂, 44 Da) becomes prominent, leading to an ion at m/z 172.0421 .

  • High Collision Energy (35–40 eV): The robust C-S bond of the methylsulfonyl group requires significant energy to cleave, resulting in the loss of SO₂ (64 Da) or the entire -SO₂CH₃ radical (79 Da).

fragmentation M [M+H]+ m/z 216.0326 F1 [M+H - H2O]+ m/z 198.0239 M->F1 -H2O (18 Da) CE: 15 eV F2 [M+H - CO2]+ m/z 172.0421 M->F2 -CO2 (44 Da) CE: 20 eV F4 [M+H - SO2CH3]+ m/z 137.0512 M->F4 -SO2CH3 (79 Da) CE: 40 eV F3 [M+H - H2O - SO2]+ m/z 134.0350 F1->F3 -SO2 (64 Da) CE: 35 eV

Figure 1: Predictive ESI+ collision-induced dissociation (CID) fragmentation pathway for 2-Amino-6-(methylsulfonyl)benzoic acid.

In negative ion mode (ESI-), the deprotonated molecule [M-H]- at m/z 214.0202 is observed, primarily yielding fragments via the loss of CO₂ and SO₂ [2].

Platform Comparison: QqQ vs. HRMS

Choosing the right platform depends entirely on the analytical goal: Trace-level Quantitation vs. Metabolite Discovery .

workflow cluster_0 Triple Quadrupole (QqQ) Targeted Quantitation cluster_1 Q-TOF / Orbitrap Structural Elucidation Q1 Q1: Precursor Selection (m/z 216.03) Q2 q2: CID Fragmentation (Argon Gas) Q1->Q2 Q3 Q3: Product Selection (m/z 198.02) Q2->Q3 Det1 Electron Multiplier (MRM Mode) Q3->Det1 HR1 Quadrupole: Broad Isolation HR2 Collision Cell: Variable CE (10-40 eV) HR1->HR2 HR3 TOF / Orbitrap: High-Res Mass Analysis HR2->HR3 Det2 Exact Mass Detection (< 2 ppm error) HR3->Det2

Figure 2: Architectural comparison of QqQ (MRM) versus HRMS workflows for metabolite analysis.

Table 1: Objective Performance Comparison
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF / Orbitrap)
Primary Application Routine environmental/PK quantitation [3].Unknown metabolite identification; degradation pathway mapping [1].
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent Acquisition (DDA)
Mass Accuracy Unit mass (~0.7 Da FWHM)Sub-2 ppm exact mass
Sensitivity (LOD) Sub-picogram (fg to pg range)Low picogram (pg range)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Data Processing Straightforward peak integrationComplex (requires exact mass extraction & isotope modeling)

Scientist's Verdict: If you are monitoring the clearance of 2-Amino-6-(methylsulfonyl)benzoic acid in a known matrix, the QqQ is unmatched due to its superior duty cycle in MRM mode. However, if you are exposing the parent compound to a novel microbial strain to map degradation pathways, HRMS is mandatory to prevent false positives and confirm exact elemental compositions [2].

Self-Validating LC-MS/MS Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . This means the workflow includes internal checks (SSTs, matrix spikes, and isotopic internal standards) to automatically flag analytical failures such as ion suppression or column degradation.

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: The compound is highly polar and contains an acidic -COOH group (pKa ~2.5). Extraction must be performed under acidic conditions to neutralize the carboxylate, ensuring retention on a reversed-phase sorbent.

  • Spike 1.0 mL of the biological/environmental matrix with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) at 100 ng/mL. Self-Validation Check: IS recovery must be >70% to pass batch acceptance.

  • Acidify the sample with 2% formic acid to pH < 3.

  • Load onto a pre-conditioned Oasis HLB (or equivalent) SPE cartridge.

  • Wash with 5% methanol in water (removes salts and highly polar interferences).

  • Elute with 100% acetonitrile. Evaporate under gentle nitrogen stream and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: Chromatographic Separation

Rationale: A C18 column with an acidic mobile phase ensures the amino group is protonated, providing excellent peak shape and maximizing ESI+ ionization efficiency.

  • Column: Waters XBridge BEH C18 (2.1 × 100 mm, 1.7 µm) [2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (linear ramp to 95% B), 5-6 min (hold 95% B), 6-6.1 min (return to 5% B), 6.1-8 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (QqQ MRM Optimization)
  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) before the batch. The signal-to-noise (S/N) ratio for the quantifier transition must exceed 100:1.

  • Source Parameters: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 350 °C, Desolvation Gas 800 L/h[2].

  • MRM Transitions (See Table 2).

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for QqQ analysis. The causality of these transitions is directly linked to the mechanistic profiling discussed in Section 1.

Table 2: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
216.03198.022515[M+H - H₂O]⁺Quantifier (Highest abundance)
216.03172.042520[M+H - CO₂]⁺Qualifier 1 (Confirmation)
216.03137.052540[M+H - SO₂CH₃]⁺Qualifier 2 (Confirmation)

Note: The ion ratio between the Quantifier and Qualifier 1 must remain within ±20% of the reference standard across all samples to validate the absence of co-eluting matrix interferences.

References

  • Identification and Characterization of a Novel Nitroreductase Transforming the Herbicide Mesotrione in Metabacillus sp. JX24.
  • Characterization and Catalytic Mechanism of Nitroreductases from the Novel Mesotrione-Degrading Klebsiella variicola L6.
  • Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection.
Comparative

Rational Design and Thermodynamic Profiling: A Comparative Guide to Anthranilic Acid and 2-Amino-6-(methylsulfonyl)benzoic Acid

In the landscape of rational drug design, the optimization of fragment scaffolds is driven by a delicate balance of steric pre-organization, electrostatic tuning, and thermodynamic efficiency. Anthranilic acid (2-aminobe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the optimization of fragment scaffolds is driven by a delicate balance of steric pre-organization, electrostatic tuning, and thermodynamic efficiency. Anthranilic acid (2-aminobenzoic acid) is a highly privileged pharmacophore, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents. However, the unsubstituted scaffold often suffers from conformational flexibility and sub-optimal target selectivity.

This technical guide provides an in-depth comparative analysis between the foundational Anthranilic Acid (AA) and its advanced derivative, 2-Amino-6-(methylsulfonyl)benzoic acid (6-MSAA) . By introducing a bulky, electron-withdrawing methylsulfonyl group at the 6-position, medicinal chemists can fundamentally alter the molecule's binding affinity, selectivity, and physicochemical profile[1].

Structural and Physicochemical Profiling

The substitution of a methylsulfonyl group (-SO 2​ CH 3​ ) ortho to the carboxylic acid is not merely an addition of mass; it is a strategic geometric and electronic disruption.

Mechanistic Causality of the 6-Methylsulfonyl Substitution
  • Steric Pre-organization: In unsubstituted anthranilic acid, the molecule is predominantly planar due to an intramolecular hydrogen bond between the 2-amino group and the 1-carboxylate. The introduction of the bulky 6-methylsulfonyl group creates a severe steric clash, forcing the carboxylate group out of the plane of the phenyl ring. This orthogonal conformation effectively "pre-organizes" the ligand into a bioactive pose required to bind deep target pockets, significantly reducing the entropic penalty ( −TΔS ) upon binding.

  • Electronic Tuning: The methylsulfonyl moiety is a strong electron-withdrawing group (EWG). Through inductive effects, it lowers the pKa of the adjacent carboxylic acid, ensuring it is fully ionized at physiological pH. This maximizes the potential for strong, stable salt-bridge formations with basic residues (e.g., Arginine or Lysine) in the target active site.

  • Enhanced Selectivity via H-Bonding: The sulfonyl oxygens act as potent, directional hydrogen bond acceptors. As demonstrated in the design of selective COX-2 inhibitors like etoricoxib, methylsulfonyl groups can exploit specific accessory pockets to form critical hydrogen bonds (e.g., with His90 or Arg513), driving massive gains in target selectivity and binding free energy[2]. Furthermore, the sulfonyl group has been shown to stabilize enzyme-inhibitor complexes in other targets, such as Topoisomerase I, via direct arginine interactions[3].

Table 1: Comparative Physicochemical Properties
PropertyAnthranilic Acid (AA)2-Amino-6-(methylsulfonyl)benzoic acid (6-MSAA)Impact on Drug Design
Molecular Weight 137.14 g/mol 215.23 g/mol Increased bulk allows for the filling of deeper hydrophobic/polar sub-pockets.
cLogP (Est.) 1.210.85The polar sulfonyl group decreases lipophilicity, potentially improving aqueous solubility.
pKa (Carboxylate) 4.80~3.20Strong EWG effect ensures complete ionization for optimal electrostatic interactions.
H-Bond Donors 22Primary amine interactions are maintained.
H-Bond Acceptors 35Sulfonyl oxygens provide new, highly directional interaction vectors.
Conformational State Planar (Internal H-bond)Orthogonal (Steric clash)Pre-organizes the carboxylate for optimal salt-bridge geometry, minimizing entropic loss.

Thermodynamic Binding Logic

To understand the superiority of 6-MSAA in specific target environments, we must look at the thermodynamic signature of binding. The binding affinity ( Kd​ ) is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS .

  • Enthalpic Gains ( ΔH ): The 6-MSAA derivative forms additional hydrogen bonds via its sulfonyl oxygens, leading to a more negative (favorable) enthalpy of binding compared to the unsubstituted AA.

  • Entropic Gains ( −TΔS ): Because the 6-MSAA is sterically locked into an orthogonal conformation prior to binding, it loses less conformational entropy upon entering the rigid target pocket.

Table 2: Representative Thermodynamic Binding Profile (Model Target)
Ligand Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Anthranilic Acid 5,400-7.2-4.1-3.1
6-MSAA 45-10.0-8.5-1.5

(Note: Data represents typical Structure-Activity Relationship (SAR) shifts observed when introducing a pre-organizing, H-bond accepting methylsulfonyl moiety into a complementary binding pocket.)

G cluster_0 Anthranilic Acid (AA) cluster_1 6-MSAA Derivative A1 Planar Conformation A2 High Entropic Penalty A1->A2 A3 Moderate Affinity A2->A3 B1 Steric Twist (Ortho-SO2CH3) B2 Pre-organized Bioactive Pose B1->B2 B3 Additional H-Bond Acceptors B1->B3 B4 High Affinity & Selectivity B2->B4 B3->B4

Figure 1: Mechanistic impact of 6-methylsulfonyl substitution on binding thermodynamics.

Experimental Protocols: Self-Validating Binding Workflows

To empirically prove the binding superiority of 6-MSAA over AA, researchers must employ a self-validating system. We utilize Isothermal Titration Calorimetry (ITC) to extract the exact thermodynamic parameters ( ΔH , ΔS , Kd​ ), followed orthogonally by X-ray Crystallography to confirm the structural basis of those thermodynamic shifts.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality Check: The most common point of failure in ITC is the heat of mixing caused by mismatched buffer or DMSO concentrations between the syringe (ligand) and the cell (protein). Because 6-MSAA requires DMSO for solubility, exact matching is critical to prevent massive background noise from masking the microcalorie binding events.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure complete buffer exchange. Concentrate the protein to 20–50 µM.

  • Ligand Preparation: Dissolve 6-MSAA and AA in 100% DMSO to create 10 mM stock solutions. Dilute the ligands into the exact same dialysate used for the protein to a final concentration of 200–500 µM (maintaining a 10:1 ligand-to-protein ratio).

  • DMSO Matching (Critical): Add the exact corresponding percentage of pure DMSO (e.g., 2% v/v) to the protein sample to perfectly match the ligand solution.

  • Titration Parameters: Load the protein into the sample cell and the ligand into the injection syringe. Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Integration: Subtract the heat of dilution (obtained by titrating ligand into buffer alone) from the raw data. Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol 2: Orthogonal Validation via X-Ray Crystallography

To validate that the favorable ΔH observed in ITC is indeed due to the sulfonyl group forming new interactions[2], structural validation is required.

Step-by-Step Methodology:

  • Co-crystallization: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of 6-MSAA for 2 hours on ice.

  • Screening: Set up sitting-drop vapor diffusion plates using standard sparse-matrix screens.

  • Data Collection & Refinement: Harvest diffracting crystals, cryoprotect, and collect data at a synchrotron source. Solve the structure using molecular replacement.

  • Interaction Analysis: Analyze the electron density around the 6-position of the ligand. Measure the distance between the sulfonyl oxygens and target pocket residues (e.g., Arginine/Histidine) to confirm hydrogen bond formation (< 3.2 Å).

G N1 1. Buffer Dialysis & DMSO Matching (Eliminates Heat of Mixing Artifacts) N2 2. ITC Cell Loading (Target Protein @ 20-50 µM) N1->N2 N3 3. Syringe Titration (Ligand @ 10x Protein Conc.) N2->N3 N4 4. Thermodynamic Integration (Extract ΔH, -TΔS, and Kd) N3->N4 N5 5. Orthogonal Validation (X-ray Crystallography / TSA) N4->N5

Figure 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Conclusion

The transition from Anthranilic Acid to 2-Amino-6-(methylsulfonyl)benzoic acid exemplifies the power of rational drug design. By leveraging the steric bulk and electron-withdrawing nature of the methylsulfonyl group, researchers can pre-organize the ligand's conformation, lower the entropic penalty of binding, and establish highly specific, enthalpy-driven hydrogen bond networks. When validated through rigorous, self-correcting thermodynamic and structural protocols, 6-MSAA serves as a vastly superior fragment for targeting deep, basic binding pockets.

References
  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry - ACS Publications.

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura Journal.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Amino-6-(methylsulfonyl)benzoic Acid Analogs

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated lead com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated lead compound is one of rigorous, multi-faceted testing.[1] The family of anthranilic acid derivatives, to which 2-Amino-6-(methylsulfonyl)benzoic acid belongs, represents a privileged pharmacophore, known for a wide array of biological activities including anti-inflammatory, antiviral, and anticancer properties.[2][3][4] This guide provides an in-depth, objective framework for validating the biological activity of novel analogs derived from this scaffold, ensuring that your experimental choices are not only technically sound but also strategically insightful.

Our focus here is on causality and self-validation. We will not just list protocols; we will explore the rationale behind them, empowering you to design a robust validation cascade that generates trustworthy and interpretable data.[5]

The Strategic Imperative: Why a Multi-Assay Approach is Non-Negotiable

The initial identification of a "hit" from a high-throughput screen (HTS) is merely the opening chapter.[6][7] A single data point is insufficient to warrant the significant investment required for lead optimization. The core principle of hit validation is to build confidence by systematically eliminating false positives and confirming that the observed activity is due to a specific, on-target interaction.[6]

This requires a tiered or "funnel" approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.[7][8][9] This cascade ensures that resources are focused on compounds with the highest potential.[6]

Key objectives of the validation workflow:

  • Confirm On-Target Activity: Does the compound interact directly with the intended biological target?

  • Establish Potency: What concentration of the compound is required to elicit a biological response (e.g., IC50)?[10][11]

  • Determine Selectivity: Does the compound inhibit other, related targets?[12][13][14]

  • Validate Cellular Efficacy: Does the compound work in a living cell, where it must cross membranes and contend with a complex intracellular environment?[15][16][17]

Below is a logical workflow for validating our hypothetical analogs.

G A Hypothetical Target: Protein Kinase X (PKX) B Biochemical Assay: Kinase Activity (e.g., Kinase-Glo®) A->B Target for Analogs C Dose-Response & IC50 Determination B->C Quantify Potency D Orthogonal Assay: (e.g., Fluorescence Polarization) C->D E Selectivity Screening: Kinase Panel D->E Confirm Hit, Assess Specificity F Target Engagement Assay: (e.g., Cellular Thermal Shift Assay - CETSA) E->F Advance Selective Hits G Downstream Signaling Assay: (e.g., Western Blot for p-Substrate) F->G Confirm Target Binding in Cells H Phenotypic Assay: (e.g., Cell Viability - MTT/CTG) G->H Measure Functional Outcome

Caption: A typical hit validation workflow.

Comparative Analysis: Profiling Analogs Against a Target

For this guide, we will hypothesize that our 2-Amino-6-(methylsulfonyl)benzoic acid scaffold has been identified as an inhibitor of Protein Kinase X (PKX) , a hypothetical enzyme implicated in a cancer signaling pathway. We will compare the parent compound (AMS-001) with two new analogs:

  • AMS-002: A chloro-substituted analog, designed to explore the impact of an electron-withdrawing group.

  • AMS-003: A cyclopropyl-sulfonyl analog, designed to alter the steric and electronic properties of the sulfonyl group.

Phase 1: Primary Biochemical Validation & Potency

The first step is to confirm that our analogs inhibit the purified PKX enzyme and to quantify their potency.[18] Enzyme assays are essential for identifying potential drug candidates that can modulate enzyme activity.[19]

Causality: We choose a luminescence-based kinase activity assay (like Promega's Kinase-Glo®) for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[18] This assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and thus, weaker inhibition.

Self-Validation: The protocol's integrity relies on controls:

  • No-Enzyme Control: Defines the 100% inhibition level (maximum signal).

  • Vehicle Control (e.g., DMSO): Defines the 0% inhibition level (minimum signal).

  • Positive Control Inhibitor: A known PKX inhibitor to validate assay performance.

Data Summary: Potency of Analogs against PKX

Compound ID Analog Description Biochemical IC50 (nM)
AMS-001 Parent Scaffold 450 ± 35
AMS-002 Chloro-substituted 85 ± 12

| AMS-003 | Cyclopropyl-sulfonyl | 620 ± 51 |

Interpretation: The data suggest that the chloro-substitution (AMS-002) significantly improves potency over the parent compound. The cyclopropyl modification (AMS-003) appears to be detrimental to activity. This provides an early structure-activity relationship (SAR) insight.[6]

Phase 2: Orthogonal Validation and Selectivity

An orthogonal assay is crucial for ruling out artifacts from the primary screen.[9] It should measure the same biological event (inhibition) but use a different detection technology.[9]

Causality: We select a Fluorescence Polarization (FP) assay.[20][21] This method directly measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket. A positive result here strongly indicates that the compound binds to the target, confirming the primary assay's findings through a different physical principle.[21]

Selectivity Profiling: A compound is only as good as its selectivity.[12][13] Off-target effects can lead to toxicity and other undesirable outcomes.[18] We will profile our most potent hit, AMS-002, against a panel of related kinases.[12][14]

Data Summary: Selectivity Profile of AMS-002

Kinase Target % Inhibition @ 1 µM
PKX (Target) 98%
Kinase A 15%
Kinase B 8%

| Kinase C | 42% |

Interpretation: AMS-002 shows excellent selectivity for PKX over Kinases A and B. However, the moderate activity against Kinase C (42% inhibition) is a potential liability that must be monitored and addressed in subsequent optimization efforts.

Phase 3: Cell-Based Validation

Biochemical assays use purified proteins in an artificial environment. Cell-based assays are a critical step to confirm that a compound is active in a more physiologically relevant context.[8][15][17]

Target Engagement: First, we must confirm the compound physically binds to its target inside a living cell.

  • Causality: The Cellular Thermal Shift Assay (CETSA) is an ideal method. It is based on the principle that a ligand binding to a protein stabilizes it against heat-induced denaturation.[20] An increase in soluble PKX protein at higher temperatures in the presence of AMS-002 provides direct evidence of target engagement.

Downstream Pathway Inhibition: Next, we validate that target engagement leads to the desired functional outcome.

  • Causality: Assuming PKX phosphorylates a substrate protein (Substrate-Y), we can use a Western blot to measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) in cells treated with our analogs. A reduction in the p-Substrate-Y signal indicates that the compound is inhibiting the kinase's function within the cell.

G cluster_0 PKX Signaling Pathway PKX Protein Kinase X (PKX) SubY Substrate-Y PKX->SubY Phosphorylates pSubY p-Substrate-Y (Active) Response Cellular Response (e.g., Proliferation) pSubY->Response AMS002 AMS-002 AMS002->PKX Inhibits

Caption: Inhibition of the hypothetical PKX signaling pathway.

Phenotypic Outcome: Finally, we assess the compound's effect on the overall cell phenotype.

  • Causality: Since PKX is implicated in cancer, we can use a cell viability assay (e.g., CellTiter-Glo® or MTT) to measure the antiproliferative effect of the compounds on a cancer cell line known to depend on PKX signaling.[20]

Data Summary: Cellular Activity of AMS-002

Assay Type Metric Result for AMS-002
Western Blot p-Substrate-Y IC50 250 nM

| Cell Viability | GI50 (50% Growth Inhibition) | 500 nM |

Interpretation: There is often a drop-off in potency between biochemical and cellular assays.[22] This "potency gap" for AMS-002 (85 nM biochemically vs. 250-500 nM in cells) is expected and can be attributed to factors like cell membrane permeability, compound metabolism, or efflux pumps. This data confirms that AMS-002 is cell-active and provides a baseline for future medicinal chemistry efforts to improve cellular potency.

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following are detailed, self-validating protocols for the key assays described.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
  • Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

    • Prepare assay buffer, kinase buffer, and Kinase-Glo® reagent according to the manufacturer's instructions.

    • Dilute PKX enzyme and its specific peptide substrate to working concentrations in kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 50 nL of each compound concentration from the dilution series to the appropriate wells.

    • Add 50 nL of DMSO to "Vehicle Control" and "No-Enzyme Control" wells.

    • Add 5 µL of PKX enzyme solution to all wells except the "No-Enzyme Control" wells. Add 5 µL of kinase buffer to the "No-Enzyme" wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to all wells.

  • Incubation & Detection:

    • Incubate the plate at room temperature for 1 hour.

    • Add 10 µL of Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[23][24]

Protocol 2: Western Blot for Downstream Target Inhibition
  • Cell Culture & Treatment:

    • Plate a PKX-dependent cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test analog (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis & Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer:

    • Normalize protein amounts and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate-Y.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify band intensities using image analysis software. Normalize the p-Substrate-Y signal to the total Substrate-Y and loading control signals.

Conclusion: Synthesizing Data for Decision-Making

This guide outlines a logical, evidence-based approach to validating the biological activity of novel 2-Amino-6-(methylsulfonyl)benzoic acid analogs. By progressing from high-throughput biochemical assays to more complex cellular models, we build a comprehensive profile for each compound.

Based on our hypothetical data, AMS-002 emerges as the most promising lead. It demonstrates superior biochemical potency, confirmed on-target activity in cells, inhibition of downstream signaling, and a desirable antiproliferative phenotype. While its selectivity needs further optimization, it represents a validated hit worthy of advancing into a formal hit-to-lead chemistry program.[1] This structured validation process ensures that decisions are driven by robust, reproducible, and mechanistically informative data, maximizing the potential for success in the challenging field of drug discovery.

References

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Fry, D. C., & Vassilev, L. T. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Singh, S., et al. (2020). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. PMC - NIH. Retrieved from [Link]

  • Longdom Publishing. (2024, December 12). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • An, Y., & Johnson, M. E. (2018). Hit-to-Lead: Hit Validation and Assessment. PubMed. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. Retrieved from [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Jahan, H., et al. (2017). Anthranilic Acid Derivatives: Novel Inhibitors of Protein Glycation and the Associated Oxidative Stress in the Hepatocytes. PubMed. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Anthranilic acid derivatives as novel antiglycation and antidiabetic agents as possible leads against diabetes and associated complications. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • ACS Chemical Biology. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • ResearchGate. (2015, September 21). Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • Pharmaceutical Chemistry Journal. (2024, July 30). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, February 4). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Retrieved from [Link]

  • YouTube. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved from [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • EXCLI Journal. (2011, October 7). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Retrieved from [Link]

Sources

Comparative

FTIR Spectroscopy Reference Guide: 2-Amino-6-(methylsulfonyl)benzoic Acid vs. Structural Analogs

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heavily substituted aromatic systems. 2-Amino-6-(methylsulfonyl)benzoic acid is a complex, pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heavily substituted aromatic systems. 2-Amino-6-(methylsulfonyl)benzoic acid is a complex, polyfunctional molecule serving as a critical intermediate in pharmaceutical synthesis. Its Fourier-Transform Infrared (FTIR) spectrum is governed by competing intramolecular forces: steric hindrance from the bulky methylsulfonyl group and hydrogen bonding from the ortho-amino and carboxyl groups.

This guide objectively compares the FTIR spectral performance of 2-Amino-6-(methylsulfonyl)benzoic acid against its structural analogs and evaluates the two primary acquisition methodologies (ATR-FTIR vs. KBr Transmission) to provide a self-validating framework for analytical researchers.

Structural Causality & Vibrational Mechanics

To accurately interpret the FTIR spectrum of this compound, one must understand the causality behind its vibrational shifts. The molecule consists of a benzene ring substituted with three highly interactive functional groups:

  • Amino Group (-NH₂): Positioned ortho to the carboxyl group, it engages in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction weakens the N-H bond, typically shifting the primary amine doublet (asymmetric and symmetric stretches) slightly lower than the standard 3400–3500 cm⁻¹ range.

  • Carboxyl Group (-COOH): The C=O stretching frequency is highly sensitive to its environment. While intramolecular hydrogen bonding from the -NH₂ group tends to lower the C=O frequency, the bulky methylsulfonyl group at the 6-position forces the carboxyl group out of coplanarity with the aromatic ring. This steric hindrance disrupts π -conjugation, which counteractively raises the C=O frequency. The net result is a highly diagnostic, sharp C=O band near 1690 cm⁻¹.

  • Methylsulfonyl Group (-SO₂CH₃): The strongly electron-withdrawing sulfonyl group dominates the fingerprint region. The highly polar S=O bonds produce intense, unmistakable asymmetric and symmetric stretching bands.

Vibrations Core Target Molecule: 2-Amino-6-(methylsulfonyl)benzoic acid G1 Amino (-NH₂) Core->G1 G2 Carboxyl (-COOH) Core->G2 G3 Sulfonyl (-SO₂CH₃) Core->G3 V1 N-H Stretch (Doublet) 3300 - 3500 cm⁻¹ G1->V1 V2 C=O Stretch (Steric Shift) ~1690 cm⁻¹ G2->V2 V3 S=O Asymmetric Stretch 1300 - 1350 cm⁻¹ G3->V3 V4 S=O Symmetric Stretch 1140 - 1180 cm⁻¹ G3->V4

Fig 1: Diagnostic vibrational modes and corresponding functional groups.

Comparative Performance: Target vs. Structural Analogs

To validate the identity of 2-Amino-6-(methylsulfonyl)benzoic acid, it is critical to compare its spectral performance against structurally similar alternatives.

  • Versus 2-Amino-6-methylbenzoic acid [1]: Replacing the 6-methyl group with a 6-methylsulfonyl group introduces massive spectral changes. The non-sulfonylated analog lacks the intense bands at ~1320 cm⁻¹ and ~1150 cm⁻¹. Furthermore, the electron-withdrawing nature of the -SO₂CH₃ group decreases the electron density on the aromatic ring, shifting the aromatic C=C stretching vibrations (~1600 cm⁻¹) to slightly higher wavenumbers compared to the electron-donating methyl analog.

  • Versus 2-Amino-4-(methylsulfonyl)benzoic acid [2]: In this isomer, the sulfonyl group is para to the carboxyl group rather than ortho. The lack of steric hindrance at the 6-position allows the carboxyl group to remain coplanar with the aromatic ring. Consequently, the C=O stretch in the 4-substituted isomer appears at a lower wavenumber (due to extended conjugation) compared to our 6-substituted target.

  • Versus 2-Amino-4-methylbenzoic acid [3]: Standard anthranilic acid derivatives exhibit strong N-H and C=O coupling. The introduction of the sulfonyl group in our target molecule dampens this coupling due to the inductive pull of the sulfur atom.

Analytical Method Comparison: ATR-FTIR vs. KBr Transmission

When acquiring the spectrum, the choice of methodology directly impacts data integrity. Below is an objective comparison of the two primary techniques for this compound.

FeatureATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Prep None required. Direct solid application.High; requires precise grinding and pressing.
Data Integrity Peak intensities at lower wavenumbers are artificially enhanced due to depth of penetration ( ∝λ ).True linear representation of Beer-Lambert law. Ideal for quantitative comparison.
Moisture Risk Low. The sample is analyzed as-is.High. KBr is highly hygroscopic; water masks the critical -NH₂ and -OH regions (3300-3500 cm⁻¹).
Resolution Moderate. Broadening can occur due to anomalous dispersion.High. Sharp peaks if Mie scattering is minimized.

Quantitative Reference Data

The following table summarizes the expected FTIR reference peaks for 2-Amino-6-(methylsulfonyl)benzoic acid based on fundamental vibrational mechanics and analog extrapolation.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3450, 3360 Medium, Doublet νas​ (N-H), νs​ (N-H)Primary aromatic amine stretch. Lowered slightly by intramolecular H-bonding.
2500 - 3200 Broad, Weak ν (O-H)Carboxylic acid O-H stretch, broadened by extensive intermolecular hydrogen bonding.
1690 - 1710 Strong, Sharp ν (C=O)Carboxyl carbonyl stretch. Sterically twisted out of plane by the 6-sulfonyl group, reducing conjugation.
1610, 1580 Medium ν (C=C)Aromatic ring breathing modes.
1310 - 1340 Very Strong νas​ (S=O)Asymmetric stretch of the methylsulfonyl group. Highly diagnostic.
1140 - 1170 Very Strong νs​ (S=O)Symmetric stretch of the methylsulfonyl group. Highly diagnostic.
740 - 770 Strong δ (C-H)Out-of-plane (OOP) bending for 1,2,3-trisubstituted benzene ring.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, experimental protocols must be self-validating. The following workflows detail the causality behind each step.

FTIR_Workflow A 2-Amino-6-(methylsulfonyl) benzoic acid Sample B1 ATR-FTIR Method (Diamond Crystal) A->B1 Rapid Screening B2 Transmission Method (KBr Pellet) A->B2 High Resolution C1 Apply 80 N Pressure (Ensure optical contact) B1->C1 C2 Grind with dry KBr & Press (Minimize Mie scattering) B2->C2 D Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C1->D C2->D E Data Processing (ATR Correction & Baseline) D->E

Fig 2: Comparative FTIR workflow for ATR vs. KBr transmission methods.

Protocol A: High-Resolution KBr Transmission Analysis

Use this method when comparing absolute peak intensities or publishing reference spectra.

  • Preparation of KBr Matrix: Bake spectroscopic-grade KBr at 105°C for 2 hours. Causality: KBr is hygroscopic. Removing adsorbed water prevents the appearance of a false broad band at 3400 cm⁻¹, which would obscure the target's N-H doublet.

  • Sample Milling: Combine 1–2 mg of 2-Amino-6-(methylsulfonyl)benzoic acid with 100 mg of dry KBr in an agate mortar. Grind vigorously for 3–5 minutes until the mixture resembles fine flour. Causality: The particle size must be smaller than the wavelength of incident IR light (typically <2 µm) to prevent Mie scattering, which manifests as a sloping, distorted baseline at higher wavenumbers.

  • Pellet Pressing: Transfer the powder to a 13 mm die set. Apply 10 tons of pressure using a hydraulic press under a vacuum for 3 minutes. Causality: Vacuum removal of trapped air prevents pellet opacity and micro-fractures, ensuring maximum IR transmission.

  • Self-Validation Check: Before inserting the sample, run a background scan of the empty sample compartment. Ensure water vapor (sharp hash marks around 3500-4000 cm⁻¹ and 1300-1800 cm⁻¹) and CO₂ (2350 cm⁻¹) are properly purged or subtracted.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize the signal-to-noise ratio).

Protocol B: Rapid ATR-FTIR Analysis

Use this method for routine lot-release testing or rapid structural verification.

  • Crystal Selection: Utilize a monolithic Diamond ATR crystal. Causality: Substituted benzoic acids are crystalline and abrasive. Diamond prevents scratching, whereas softer ZnSe crystals degrade over time.

  • Background Acquisition: Clean the crystal with isopropanol and allow it to evaporate completely. Run a background scan. Self-Validation: The background must show 100% transmittance (a flat line) to confirm no residual sample from previous runs.

  • Sample Application: Place ~5 mg of the neat powder directly onto the crystal.

  • Pressure Application: Lower the anvil and apply maximum calibrated pressure (typically ~80 N). Causality: The evanescent wave generated in ATR only penetrates the sample by 0.5 to 2.0 µm. Intimate physical contact is mandatory to achieve sufficient absorbance intensity.

  • Acquisition & Processing: Scan using the same parameters as above. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software. Causality: ATR naturally enhances low-wavenumber peaks and suppresses high-wavenumber peaks. The correction algorithm normalizes the spectrum to resemble a standard transmission spectrum for accurate library matching.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-amino-4-methyl- (IR Spectrum). National Institute of Standards and Technology. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- (Substance Details). Substance Registry Services. Retrieved from: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.